2-Amino-3-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLPQVFYXZMJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444980 | |
| Record name | 2-amino-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313279-12-8 | |
| Record name | 2-amino-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-3-nitrobenzamide chemical properties and structure
An In-depth Technical Guide to 2-Amino-3-nitrobenzamide
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Properties and Structure
This compound is an organic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1][2] Its structure consists of a benzene ring substituted with an amino group, a nitro group, and a carboxamide group.
1.1. Identifiers and Structure
-
CAS Number: 313279-12-8[3]
-
SMILES: C1=CC(=C(C(=C1)--INVALID-LINK--[O-])N)C(=O)N[3]
-
InChI: 1S/C7H7N3O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,8H2,(H2,9,11)[3][4][5]
1.2. Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 181.15 g/mol | [2][3][5] |
| Appearance | Orange Solid | [5] |
| Melting Point | 240-242 °C | [2][5] |
| Boiling Point | 319.2 ± 22.0 °C (Predicted) | [5] |
| Density | 1.481 ± 0.06 g/cm³ (at 20°C) | [5] |
| Solubility | Soluble in Chloroform, DMSO, Methanol, THF.[5] Very slightly soluble in water (0.45 g/L at 25°C).[2] | [2][5] |
| pKa | 14.63 ± 0.50 (Predicted) | [5] |
| Storage | 2-8°C, sealed in a dry, dark place. | [4][5] |
Biological Significance and Applications
This compound is a crucial building block in medicinal chemistry, particularly in the development of targeted cancer therapies.
2.1. Intermediate for PARP-1 Inhibitors
The primary application of this compound is as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1][2] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, a mechanism cells use to repair single-strand breaks in DNA.[2] In certain cancers with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP-1 leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[1] The chemical structure of this compound is well-suited for constructing the complex molecular frameworks required for potent and selective PARP-1 inhibitors.[1]
Experimental Protocols
While specific experimental protocols for this compound are often proprietary, this section provides a representative workflow for its use in the synthesis of a PARP-1 inhibitor. This methodology is based on common organic synthesis techniques.
3.1. General Workflow for PARP-1 Inhibitor Synthesis
The synthesis of a PARP-1 inhibitor from this compound typically involves a multi-step process to build the final complex molecule. The workflow below illustrates the logical steps.
3.2. Representative Synthesis Step: Acylation of the Amino Group
This protocol describes a general method for the acylation of the 2-amino group on this compound, a common initial step in building a more complex molecule.
-
Objective: To couple a functionalized acyl group to the 2-amino position of this compound.
-
Materials:
-
This compound
-
An appropriate acyl chloride (e.g., 4-fluorobenzoyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent within a round-bottom flask under an inert atmosphere.
-
Add the base (1.1 to 1.5 equivalents) to the solution and stir.
-
Cool the mixture in an ice bath (0 °C).
-
Dissolve the acyl chloride (1.05 equivalents) in a small amount of the anhydrous solvent in a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirring mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product using column chromatography or recrystallization to obtain the acylated intermediate.
-
-
Analysis: The structure and purity of the final product should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
References
- 1. nbinno.com [nbinno.com]
- 2. lbaochemicals.com [lbaochemicals.com]
- 3. This compound | C7H7N3O3 | CID 10797476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 313279-12-8 [sigmaaldrich.com]
- 5. 313279-12-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to 2-Amino-3-nitrobenzamide (CAS 313279-12-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-nitrobenzamide, registered under CAS number 313279-12-8, is a pivotal chemical intermediate with significant applications in the realm of medicinal chemistry and organic synthesis.[1][2] Its unique molecular architecture, featuring an ortho-amino group and a nitro group on a benzamide scaffold, makes it a versatile precursor for the synthesis of various heterocyclic compounds and biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its critical role as a building block in the development of therapeutic agents, most notably as an intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1] PARP-1 inhibitors are a class of drugs that play a crucial role in DNA repair and RNA transcription modulation, with significant implications for cancer therapy.[1]
Core Molecular and Physical Properties
This compound is a solid organic compound at room temperature.[3] The presence of amino, nitro, and amide functional groups contributes to its distinct chemical reactivity and physical characteristics.
| Property | Value | Source |
| CAS Number | 313279-12-8 | [4] |
| Molecular Formula | C₇H₇N₃O₃ | [4][5] |
| Molecular Weight | 181.15 g/mol | [1][4][5] |
| IUPAC Name | This compound | [3][5] |
| Physical State | Solid | [1][3] |
| Melting Point | 240–242 °C | [1] |
| Boiling Point | 319.22 °C at 760 mmHg | [1][6] |
| Density | 1.481 g/cm³ | [1] |
| Solubility | Very slightly soluble in water (0.45 g/L) at 25 °C | [1] |
Synthesis and Chemical Profile
The synthesis of this compound is a critical process for its application in further chemical reactions. While specific, detailed industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis can be conceptualized.
Conceptual Synthetic Pathway
A plausible synthetic route to this compound involves the nitration of an appropriate benzamide precursor, followed by selective reduction or functional group manipulation. The precise reagents and conditions would be optimized to ensure high yield and purity.
Caption: Conceptual synthetic workflow for this compound.
Role in the Synthesis of PARP-1 Inhibitors
A primary application of this compound is its use as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1] These inhibitors are at the forefront of targeted cancer therapies, particularly for cancers with deficiencies in DNA repair mechanisms.
The general workflow for utilizing this compound in the synthesis of a PARP-1 inhibitor is as follows:
-
Cyclization Reaction: this compound can undergo a cyclization reaction, often through reduction of the nitro group to an amino group, followed by reaction with a suitable reagent to form a heterocyclic core.
-
Functionalization: The resulting heterocyclic structure can then be further functionalized to introduce the necessary pharmacophoric features for potent and selective PARP-1 inhibition.
Caption: General workflow for the synthesis of PARP-1 inhibitors from this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting. It is classified as hazardous, with the hazard statement H314 indicating that it causes severe skin burns and eye damage.[3]
Precautionary Statements: [3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound.[1][7] Proper storage involves keeping it in a dark place, sealed in a dry environment, typically at 2-8°C.[3]
Conclusion
This compound (CAS 313279-12-8) is a compound of significant interest to the scientific and drug development communities. Its well-defined physical and chemical properties, coupled with its crucial role as an intermediate in the synthesis of cutting-edge therapeutics like PARP-1 inhibitors, underscore its importance. A thorough understanding of its characteristics, synthesis, and safe handling is essential for its effective application in research and development.
References
- 1. 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | 90723-86-7 | Benchchem [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. CAS 90723-86-7 | 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine - Synblock [synblock.com]
- 4. 313279-12-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CAS:313279-12-8, 2-氨基-3-硝基苯甲酰胺-毕得医药 [bidepharm.com]
- 6. lbaochemicals.com [lbaochemicals.com]
- 7. angenechemical.com [angenechemical.com]
Spectroscopic Data for 2-Amino-3-nitrobenzamide: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a summary of available spectroscopic data for the compound 2-Amino-3-nitrobenzamide (CAS No. 313279-12-8). Due to a lack of publicly available experimental spectra for this compound, this document presents computationally predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside expected Mass Spectrometry (MS) fragmentation patterns. For comparative purposes, experimental data for the closely related analogue, 2-Amino-3-nitrobenzoic acid, is also provided. Furthermore, this guide outlines general experimental protocols for the acquisition of NMR, IR, and MS data for solid organic compounds, and includes a visual workflow of the spectroscopic analysis process.
Introduction
This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic data are essential for its unambiguous identification, purity assessment, and structural elucidation. This document aims to provide a centralized resource for such data.
Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound and the experimental data for the analogous compound, 2-Amino-3-nitrobenzoic acid.
Predicted Spectroscopic Data for this compound
The following data have been generated using computational models and serve as an estimation of the expected spectral characteristics.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~8.1 (d) | Aromatic H | ~168 | C=O (Amide) |
| ~7.8 (br s) | Amide H | ~148 | Aromatic C-NH₂ |
| ~7.5 (t) | Aromatic H | ~135 | Aromatic C-NO₂ |
| ~7.2 (br s) | Amide H | ~132 | Aromatic C-H |
| ~6.8 (d) | Aromatic H | ~125 | Aromatic C-CONH₂ |
| ~6.5 (br s) | Amine H₂ | ~120 | Aromatic C-H |
| ~118 | Aromatic C-H |
Note: Predicted chemical shifts are estimates and may vary from experimental values. 'br s' denotes a broad singlet, 'd' a doublet, and 't' a triplet.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretch (Amine and Amide) |
| 3200 - 3100 | Aromatic C-H stretch |
| 1680 - 1650 | C=O stretch (Amide I) |
| 1620 - 1580 | N-H bend (Amine and Amide II) |
| 1550 - 1500 | Asymmetric NO₂ stretch |
| 1350 - 1300 | Symmetric NO₂ stretch |
| 850 - 750 | Aromatic C-H out-of-plane bend |
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment | Notes |
| 181 | [M]⁺ | Molecular Ion |
| 165 | [M-NH₂]⁺ | Loss of the amino group |
| 164 | [M-NH₃]⁺ | Loss of ammonia from the amide |
| 135 | [M-NO₂]⁺ | Loss of the nitro group |
| 121 | [M-CONH₂ - H]⁺ | Loss of the amide group and a hydrogen |
| 92 | [C₆H₄NH₂]⁺ | Aminobenzene fragment |
Experimental Spectroscopic Data for 2-Amino-3-nitrobenzoic Acid
The following data for the analogous compound, 2-Amino-3-nitrobenzoic acid (CAS No. 606-18-8), are provided for comparison.
Table 4: Experimental ¹H NMR Data for 2-Amino-3-nitrobenzoic Acid
| Chemical Shift (ppm) | Solvent |
| 8.12 (dd, J=8.4, 1.6 Hz, 1H) | DMSO-d₆ |
| 7.90 (br s, 2H) | DMSO-d₆ |
| 7.55 (dd, J=7.6, 1.6 Hz, 1H) | DMSO-d₆ |
| 6.78 (t, J=8.0 Hz, 1H) | DMSO-d₆ |
Data sourced from publicly available spectra.
Table 5: Experimental IR Absorption Bands for 2-Amino-3-nitrobenzoic Acid
| Wavenumber (cm⁻¹) | Technique |
| ~3480, ~3360 | N-H stretch |
| ~3000-2500 | O-H stretch (Carboxylic Acid) |
| ~1680 | C=O stretch (Carboxylic Acid) |
| ~1620 | N-H bend |
| ~1530 | Asymmetric NO₂ stretch |
| ~1350 | Symmetric NO₂ stretch |
Data obtained from Attenuated Total Reflectance (ATR) spectra.[1]
Table 6: Experimental Mass Spectrometry Data for 2-Amino-3-nitrobenzoic Acid
| m/z Value | Possible Fragment |
| 182 | [M]⁺ |
| 165 | [M-OH]⁺ |
| 136 | [M-NO₂]⁺ |
| 118 | [M-NO₂ - H₂O]⁺ |
Data corresponds to the molecular weight of 182.13 g/mol .[2]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[3][4]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[3]
-
Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary.[3]
-
Transfer the solution to a clean 5 mm NMR tube using a pipette, ensuring the liquid height is around 4-5 cm.[3]
-
Data Acquisition: Insert the NMR tube into the spectrometer.
-
The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.[3]
-
The probe is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).[3]
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and initiate the experiment.[3]
Infrared (IR) Spectroscopy
This protocol describes the use of Attenuated Total Reflectance (ATR), a common technique for solid samples.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.[5]
-
Data Acquisition: Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[5]
-
Record the background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.
-
Cleaning: After analysis, the crystal should be cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone).[5]
Mass Spectrometry (MS)
This protocol is a general guideline for Electrospray Ionization (ESI) Mass Spectrometry.
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[6][7]
-
Dilute a small aliquot of the stock solution (e.g., 10 µL) into a larger volume (e.g., 1 mL) of the mobile phase solvent to a final concentration of about 1-10 µg/mL.[6][7]
-
If any precipitate is observed, the solution must be filtered before analysis.[6][7]
-
Transfer the final solution to an appropriate mass spectrometry vial.[6][7]
-
Data Acquisition: The sample is introduced into the ESI source, where it is ionized.
-
The generated ions are then transferred into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.
References
- 1. uib.no [uib.no]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. agilent.com [agilent.com]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
The Cornerstone of PARP Inhibition: A Technical Guide to the Biological Significance of 2-Amino-3-nitrobenzamide in DNA Repair
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the human genome is under constant assault from both endogenous and exogenous sources, necessitating a robust and multifaceted DNA damage response (DDR). A central player in this intricate network is Poly(ADP-ribose) Polymerase 1 (PARP-1), an enzyme critical for the repair of DNA single-strand breaks (SSBs). The therapeutic strategy of inhibiting PARP-1 has emerged as a cornerstone of modern oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with BRCA1/2 mutations. This technical guide delves into the biological significance of 2-Amino-3-nitrobenzamide, not as a direct effector of DNA repair, but as a pivotal chemical intermediate in the synthesis of potent PARP-1 inhibitors. We will explore the mechanism of PARP-1-mediated repair, the elegant concept of synthetic lethality, and provide detailed, field-proven methodologies for the evaluation of PARP inhibitors, thereby illuminating the path from a simple chemical building block to a life-saving therapeutic.
Introduction: The Central Role of PARP-1 in Genome Integrity
Cellular DNA is in a constant state of flux, with an estimated one million molecular lesions occurring per cell per day. These lesions can range from simple base modifications to cytotoxic double-strand breaks (DSBs). The Base Excision Repair (BER) pathway is a primary mechanism for correcting single-strand breaks, and at the heart of this process lies PARP-1. This enzyme acts as a molecular sensor for DNA nicks. Upon binding to an SSB, PARP-1 undergoes a conformational change that activates its catalytic domain. Using NAD+ as a substrate, PARP-1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nearby proteins, a process known as PARylation. This burst of PARylation serves two main purposes: it creates a negatively charged scaffold to recruit other DNA repair proteins, such as XRCC1, and it helps to decondense chromatin, making the damaged site more accessible to the repair machinery. Given its critical role, the inhibition of PARP-1 has become a major focus in cancer therapy.
The Mechanism of PARP-1 in Single-Strand Break Repair
The catalytic cycle of PARP-1 at a DNA single-strand break is a rapid and highly regulated process. The enzyme's zinc finger domains recognize and bind to the break, triggering its catalytic activity. This results in the synthesis of PAR chains, which act as a signaling platform. The recruitment of the scaffold protein XRCC1 is a key downstream event, as XRCC1 in turn coordinates the assembly of the BER machinery, including DNA polymerase β (Polβ) and DNA ligase III (LigIII), to fill the gap and seal the nick. Once the repair is complete, the PAR chains are rapidly degraded by Poly(ADP-ribose) glycohydrolase (PARG), and PARP-1 is released from the DNA, ready to respond to new damage.
Caption: PARP-1 mediated single-strand break repair pathway.
Synthetic Lethality: The Achilles' Heel of BRCA-Mutated Cancers
The concept of synthetic lethality describes a situation where the loss of two genes is lethal to a cell, while the loss of either gene alone is not. This principle is elegantly exploited by PARP inhibitors in the treatment of cancers with mutations in the BRCA1 or BRCA2 genes. BRCA1 and BRCA2 are essential for the repair of DNA double-strand breaks through a high-fidelity pathway called homologous recombination (HR).
In a normal cell, if PARP-1 is inhibited, single-strand breaks can accumulate and, during DNA replication, degenerate into double-strand breaks. However, these DSBs can be efficiently repaired by the HR pathway, and the cell survives. In a cancer cell with a BRCA1/2 mutation, the HR pathway is already compromised. When these cells are treated with a PARP inhibitor, the single-strand breaks that are converted to double-strand breaks cannot be repaired effectively. This leads to a massive accumulation of genomic instability and, ultimately, cell death. This selective killing of cancer cells while sparing normal cells is the hallmark of a successful targeted therapy.
Caption: The principle of synthetic lethality with PARP inhibitors.
This compound: A Key Architectural Element for PARP Inhibitors
While not biologically active in the context of DNA repair itself, this compound is a critical starting material for the synthesis of a class of highly potent PARP inhibitors.[1] Its chemical structure provides a scaffold that can be readily elaborated to create the phthalazinone core common to many clinically approved PARP inhibitors, such as Olaparib. The benzamide portion of the molecule is crucial for mimicking the nicotinamide moiety of NAD+, allowing the final inhibitor to competitively bind to the catalytic site of PARP-1.
Representative Synthetic Scheme
The following scheme illustrates a conceptual pathway for how this compound can be utilized to construct a phthalazinone-based PARP inhibitor. This is a representative scheme and not the exact manufacturing process for any specific drug.
-
Step 1: Diazotization and Sandmeyer Reaction: The amino group of this compound is converted to a diazonium salt and subsequently replaced with a cyano group.
-
Step 2: Reduction of the Nitro Group: The nitro group is reduced to an amine, which is a key step for the subsequent cyclization.
-
Step 3: Cyclization with a Carbonyl Source: The newly formed amino group and the adjacent cyano group can react with a suitable carbonyl-containing molecule (e.g., a derivative of formic acid) to form the phthalazinone ring system.
-
Step 4: Further Functionalization: The phthalazinone core can then be further functionalized through various coupling reactions to attach the side chains necessary for potent and selective PARP inhibition.
This multi-step synthesis highlights the importance of starting with a high-purity, well-characterized intermediate like this compound to ensure the quality and yield of the final active pharmaceutical ingredient.
Experimental Protocols for the Evaluation of PARP Inhibitors
The development of new PARP inhibitors requires a robust pipeline of assays to characterize their potency, selectivity, and cellular effects. The following are detailed protocols for key experiments in this process.
In Vitro PARP-1 Activity Assay (Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1 in a cell-free system.
-
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1. The resulting biotinylated histones are detected with streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output is proportional to PARP-1 activity.
-
Methodology:
-
Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Prepare serial dilutions of the test compound (e.g., a novel PARP inhibitor) and a known inhibitor (e.g., Olaparib) as a positive control.
-
Add the PARP-1 enzyme, activated DNA (to stimulate the enzyme), and the test compounds to the wells.
-
Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP and incubate for 30 minutes.
-
Wash the plate again.
-
Add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[2][3][4]
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
-
Methodology:
-
Treat cells in culture with a DNA damaging agent and/or a PARP inhibitor for the desired time.
-
Harvest the cells and resuspend them in low-melting-point agarose.
-
Pipette the cell-agarose mixture onto a coated microscope slide and allow it to solidify.
-
Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving the DNA as "nucleoids."
-
Place the slides in an electrophoresis tank with alkaline buffer (to unwind the DNA) and apply an electric field.
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the slides using a fluorescence microscope and capture images.
-
-
Data Analysis: Use image analysis software to quantify the percentage of DNA in the comet tail and the tail moment (a product of tail length and the fraction of DNA in the tail). An increase in these parameters indicates an accumulation of DNA breaks, which is the expected outcome of effective PARP inhibition in HR-deficient cells.
γ-H2AX Immunofluorescence Staining for DNA Double-Strand Breaks
This assay specifically detects DNA double-strand breaks, the cytotoxic lesion that accumulates in BRCA-mutant cells treated with PARP inhibitors.
-
Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (termed γ-H2AX) at the sites of DSBs. This modification can be detected using a specific antibody, and the resulting foci in the nucleus can be visualized and counted.[5]
-
Methodology:
-
Grow cells on coverslips and treat them with the PARP inhibitor.
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate the cells with a primary antibody specific for γ-H2AX.
-
Wash the cells and incubate them with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize them using a fluorescence or confocal microscope.
-
-
Data Analysis: Count the number of distinct γ-H2AX foci per nucleus. A significant increase in the number of foci in cells treated with a PARP inhibitor indicates the formation of DSBs.
Caption: General workflow for the preclinical evaluation of a novel PARP inhibitor.
Quantitative Data Summary
The potency of various PARP inhibitors is typically compared using their IC50 values against PARP-1 and PARP-2, as well as their ability to kill specific cancer cell lines.
| PARP Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell Line (BRCA1-mutant) IC50 (nM) |
| Olaparib | 1.9 | 1.5 | 10 |
| Rucaparib | 1.4 | 1.4 | 20 |
| Niraparib | 3.8 | 2.1 | 10 |
| Talazoparib | 0.57 | 1.0 | 0.4 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
Future Perspectives and Conclusion
The success of PARP inhibitors has validated the principle of synthetic lethality and opened up new avenues for targeted cancer therapy. Research is now focused on expanding the use of PARP inhibitors beyond BRCA-mutated cancers to other tumors with deficiencies in homologous recombination (a concept known as "BRCAness"). Furthermore, combination therapies that pair PARP inhibitors with other agents, such as immunotherapy and drugs targeting other DNA repair pathways, are showing great promise.
References
- 1. researchgate.net [researchgate.net]
- 2. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rucaparib synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
The Pivotal Role of 2-Amino-3-nitrobenzamide as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-nitrobenzamide is a crucial chemical intermediate, primarily recognized for its role in the synthesis of complex heterocyclic scaffolds that form the backbone of various pharmacologically active molecules. Its unique arrangement of an amino group, a nitro group, and a carboxamide moiety on a benzene ring makes it a versatile precursor for the construction of targeted therapeutics. This technical guide provides an in-depth exploration of the synthesis, properties, and significant applications of this compound, with a particular focus on its utility in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized cancer therapy.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 313279-12-8 |
| Molecular Formula | C₇H₇N₃O₃ |
| Molecular Weight | 181.15 g/mol |
| Appearance | Solid |
| Melting Point | 240–242 °C[1] |
| Boiling Point | 319.22 °C at 760 mmHg[1] |
| Density | 1.481 g/cm³[1] |
| Solubility | Very slightly soluble in water (0.45 g/L at 25 °C)[1] |
| Purity | Typically >98.0%[1] |
Synthesis of this compound
Proposed Synthetic Pathway:
Step 1: Synthesis of 2-Amino-3-nitrobenzoic Acid from 3-Nitrophthalic Acid
A high-yield synthesis of 2-amino-3-nitrobenzoic acid from 3-nitrophthalic acid has been reported, proceeding through a Curtius rearrangement. This multi-step process generally involves mono-esterification, acyl chlorination, reaction with an azide, and subsequent rearrangement and hydrolysis.
Experimental Protocol (Adapted from Patent Literature for 2-Amino-3-nitrobenzoic Acid Synthesis) [1]
-
Mono-esterification: 3-Nitrophthalic acid (100g) is refluxed with anhydrous methanol (600ml) and concentrated sulfuric acid (50ml). The reaction progress is monitored by liquid chromatography. Upon completion, the mixture is cooled to 0°C to crystallize the mono-esterification product, 2-carboxy-3-nitrobenzoic acid methyl ester. This step typically yields around 90.4g (98.8% purity).
-
Acyl Chlorination: The dried mono-esterification product is refluxed with chloroform and thionyl chloride to convert the carboxylic acid group to an acyl chloride.
-
Curtius Rearrangement and Hydrolysis: The resulting acyl chloride is reacted with sodium azide at room temperature. The reaction is monitored by liquid chromatography. Subsequent hydrolysis of the resulting isocyanate yields 2-amino-3-nitrobenzoic acid. The overall yield from 3-nitrophthalic acid is reported to be as high as 95%.
Step 2: Amidation of 2-Amino-3-nitrobenzoic Acid
The conversion of the carboxylic acid to a primary amide is a standard organic transformation. One common method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.
General Experimental Protocol for Amidation
-
Acyl Chloride Formation: 2-Amino-3-nitrobenzoic acid is suspended in an inert solvent (e.g., toluene). Thionyl chloride (2 equivalents) is added, and the mixture is refluxed until the evolution of HCl and SO₂ gases ceases (typically 2-3 hours). The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 2-amino-3-nitrobenzoyl chloride.
-
Ammonolysis: The crude acyl chloride is cooled in an ice bath and concentrated ammonium hydroxide is added slowly with vigorous stirring. The reaction is exothermic and should be performed in a well-ventilated fume hood. Stirring is continued for about 30 minutes, during which the this compound product precipitates.
-
Purification: The solid product is collected by vacuum filtration, washed with cold water to remove ammonium salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Role as a Key Intermediate in PARP Inhibitor Synthesis
The primary significance of this compound in medicinal chemistry lies in its role as a precursor to phthalazinone-based PARP inhibitors. These inhibitors are a targeted cancer therapy, particularly effective in patients with BRCA1/2 mutations. The synthesis of the core phthalazinone scaffold often involves the cyclization of a 2-aminobenzamide derivative.
General Synthetic Pathway to Phthalazinone Core:
Step 1: Reduction of the Nitro Group
The first step in utilizing this compound for phthalazinone synthesis is the reduction of the nitro group to a primary amine, yielding 2,3-diaminobenzamide.
General Experimental Protocol for Nitro Group Reduction
-
Catalytic Hydrogenation: this compound is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the crude 2,3-diaminobenzamide, which can often be used in the next step without further purification.
Step 2: Cyclization to Form the Phthalazinone Ring
The resulting 2,3-diaminobenzamide can then undergo cyclization with a suitable dicarbonyl compound or its equivalent to form the core phthalazinone structure of many PARP inhibitors. The specific reaction partner will determine the substitution pattern on the final molecule. While a detailed public protocol starting specifically from 2,3-diaminobenzamide for a drug like Olaparib is not available, the general chemistry is well-established. For instance, the synthesis of Olaparib involves the reaction of a key intermediate with hydrazine hydrate to form the phthalazinone ring.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, most notably PARP inhibitors. Its synthesis, while requiring multiple steps, can be achieved with high overall yield from readily available starting materials. The strategic placement of its functional groups allows for the efficient construction of complex heterocyclic systems, underscoring its importance in modern drug discovery and development. Further research into optimizing the synthesis of this intermediate and exploring its utility in the creation of novel therapeutic agents is warranted.
References
A Technical Guide to the Synthesis of 2-Amino-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the primary synthesis routes for 2-Amino-3-nitrobenzamide, a crucial intermediate in the manufacturing of various pharmaceuticals and functional materials. This document details key synthetic pathways, presenting comparative data, step-by-step experimental protocols, and visual diagrams of each major process.
Introduction
This compound is a key building block in organic synthesis. Its structural features make it a valuable precursor for the synthesis of a range of heterocyclic compounds, including benzimidazole derivatives which are central to the development of drugs like candesartan and azilsartan. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This guide explores and compares the most prevalent methods for its preparation.
Core Synthesis Routes
The synthesis of this compound has been approached through several distinct chemical pathways. The most prominent methods originate from readily available starting materials such as 3-nitrophthalic acid, 2-chloro-3-nitrobenzoic acid, and 2-hydroxy-3-nitrobenzoic acid. Each route presents its own set of advantages and challenges in terms of yield, cost, and environmental impact.
Synthesis from 3-Nitrophthalic Acid via Curtius Rearrangement
This route is a high-yield process that transforms 3-nitrophthalic acid into the target molecule through a series of reactions including mono-esterification, chlorination, and a Curtius rearrangement. This method is noted for its efficiency, with reported yields reaching up to 95%.[1][2]
Step 1: Mono-esterification (Preparation of 2-carboxy-3-nitrobenzoic acid methyl ester)
-
To 600 mL of anhydrous methanol, add 100 g of 3-nitrophthalic acid and 50 mL of concentrated sulfuric acid.
-
Heat the mixture to reflux. The reaction progress should be monitored by liquid chromatography.
-
Upon completion, cool the solution to 0°C to induce crystallization.
-
Filter the crystals to obtain the mono-esterification product: 2-carboxy-3-nitrobenzoic acid methyl ester.
-
The dried product should have a purity of approximately 98.8% and a melting point of 160.4-161°C.[1]
Step 2: Acyl Chloride Formation
-
To the dried mono-esterification product (81.5 g), add 200 mL of chloroform and 45 g of thionyl chloride.
-
Reflux the mixture.
-
After the reaction is complete, lower the temperature to obtain a solution of the acid chloride.[1]
Step 3: Curtius Rearrangement and Hydrolysis
-
To the acid chloride solution, add 30 g of sodium azide and react at room temperature. Monitor the reaction endpoint using liquid chromatography.
-
The resulting 2-amino-3-nitrobenzoyl acid ester is then hydrolyzed in water with a strong inorganic alkali to yield the final product, 2-amino-3-nitrobenzoic acid.[1][2]
| Starting Material | Key Reagents | Reaction Steps | Overall Yield | Purity | Reference |
| 3-Nitrophthalic Acid | Methanol, Sulfuric Acid, Thionyl Chloride, Sodium Azide | Mono-esterification, Acyl Chlorination, Curtius Rearrangement, Hydrolysis | 95% | 98.8% (for monoester) | [1][2] |
digraph "Synthesis from3-Nitrophthalic Acid" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4"];Start [label="3-Nitrophthalic Acid", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Mono-esterification\n(Methanol, H2SO4, Reflux)"]; Intermediate1 [label="2-carboxy-3-nitrobenzoic acid methyl ester"]; Step2 [label="Acyl Chloride Formation\n(Thionyl Chloride, Chloroform, Reflux)"]; Intermediate2 [label="Acid Chloride Derivative"]; Step3 [label="Curtius Rearrangement\n(Sodium Azide, RT)"]; Intermediate3 [label="2-amino-3-nitrobenzoyl acid ester"]; Step4 [label="Hydrolysis\n(Inorganic Strong Alkali)"]; End [label="2-Amino-3-nitrobenzoic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> End; }
Caption: Curtius rearrangement route from 3-nitrophthalic acid.
Synthesis from 2-Chloro-3-nitrobenzoic Acid via Ammonolysis
This method involves the direct amination of 2-chloro-3-nitrobenzoic acid using ammonia. It is a more direct route compared to the multi-step synthesis from 3-nitrophthalic acid.[3]
-
A mixture of 2-chloro-3-nitrobenzoic acid is reacted with alcoholic ammonia.
-
The reaction is typically carried out under pressure in an autoclave.
-
The specific conditions such as temperature and pressure can be optimized to improve yield.
Note: Detailed experimental parameters for this route are less consistently reported in the surveyed literature.
| Starting Material | Key Reagents | Reaction Type | Yield | Reference |
| 2-Chloro-3-nitrobenzoic Acid | Alcoholic Ammonia | Ammonolysis | Not specified | [3] |
digraph "Synthesis from2-Chloro-3-nitrobenzoic Acid" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335"];Start [label="2-Chloro-3-nitrobenzoic Acid", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Ammonolysis\n(Alcoholic Ammonia)"]; End [label="2-Amino-3-nitrobenzoic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> End; }
Caption: Ammonolysis of 2-chloro-3-nitrobenzoic acid.
Synthesis from 2-Hydroxy-3-nitrobenzoic Acid
This process involves the replacement of a hydroxyl group with an amino group by heating 2-hydroxy-3-nitrobenzoic acid (3-nitrosalicylic acid) with ammonium hydroxide.[3]
-
Mix 3-nitrosalicylic acid or its metallic salt with ammonium hydroxide, either neat or in an alcoholic medium (e.g., isopropanol).
-
Heat the reaction mixture in a glass-lined autoclave to a temperature between 120°C and 180°C for an extended period (e.g., 12 hours).
-
After the reaction, acidify the mixture with a concentrated acid like HCl.
-
The resulting precipitate of 2-amino-3-nitrobenzoic acid is then recovered by filtration and dried.[3]
| Starting Material | Key Reagents | Temperature | Time | Yield | Reference |
| 2-Hydroxy-3-nitrobenzoic Acid | Ammonium Hydroxide, Isopropanol | 160°C | 12 hours | ~85% (based on 17g product from 20g starting material) | [3] |
digraph "Synthesis from 2-Hydroxy-3-nitrobenzoic Acid" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853"];Start [label="2-Hydroxy-3-nitrobenzoic Acid", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Amination\n(Ammonium Hydroxide, 120-180°C)"]; Intermediate [label="Reaction Mixture"]; Step2 [label="Acidification\n(Conc. HCl)"]; Step3 [label="Filtration and Drying"]; End [label="2-Amino-3-nitrobenzoic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Step3; Step3 -> End; } Caption: Amination of 2-hydroxy-3-nitrobenzoic acid.
Conclusion
The synthesis of this compound can be achieved through various pathways, each with its own merits. The route starting from 3-nitrophthalic acid via a Curtius rearrangement offers a very high yield, making it attractive for industrial-scale production despite being a multi-step process. [1][2]The ammonolysis of 2-chloro-3-nitrobenzoic acid provides a more direct approach, though detailed yield data is less available. The method using 2-hydroxy-3-nitrobenzoic acid presents a viable alternative with good yields, utilizing high temperatures and pressures. [3]The choice of synthesis route will ultimately depend on factors such as the availability and cost of starting materials, desired yield and purity, and the technical capabilities of the manufacturing facility. This guide provides the foundational information for researchers and developers to make informed decisions in the synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to 2-Amino-3-nitrobenzamide (C7H7N3O3): A Key Intermediate in the Development of PARP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3-nitrobenzamide, a crucial chemical intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) and single-strand break repair (SSBR) pathways, making it a prime target for cancer therapeutics, particularly in the context of synthetic lethality in BRCA-mutated cancers. This document details the physicochemical properties of this compound, provides a putative synthesis protocol, and describes its pivotal role in the DNA damage response. Furthermore, it outlines a detailed experimental protocol for assessing the efficacy of PARP-1 inhibitors derived from this intermediate and presents a logical workflow for their synthesis. This guide aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapies targeting DNA repair mechanisms.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in medicinal chemistry and drug development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C7H7N3O3 | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| CAS Number | 313279-12-8 | [1] |
| Appearance | Solid | LBAO Chemicals |
| Melting Point | 240-242 °C | LBAO Chemicals |
| Boiling Point | 319.22 °C at 760 mmHg | LBAO Chemicals |
| Density | 1.481 g/cm³ | LBAO Chemicals |
| Solubility | Very slightly soluble in water (0.45 g/L at 25°C). Soluble in Chloroform, DMSO, Methanol, THF. | LBAO Chemicals, ChemicalBook |
| pKa | 14.63 ± 0.50 (Predicted) | ChemicalBook |
Synthesis and Experimental Protocols
Synthesis of this compound
While specific, detailed protocols for the direct synthesis of this compound are not extensively published in peer-reviewed journals, a logical and commonly employed synthetic route involves the amidation of its corresponding carboxylic acid, 2-amino-3-nitrobenzoic acid. Several patents describe the synthesis of this precursor from starting materials like 3-nitrophthalic acid or 2-chloro-3-nitrobenzoic acid.[2][3][4][5]
Putative Experimental Protocol for Amidation:
This protocol is based on standard organic chemistry procedures for the conversion of a carboxylic acid to a primary amide.
Objective: To synthesize this compound from 2-amino-3-nitrobenzoic acid.
Materials:
-
2-amino-3-nitrobenzoic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-nitrobenzoic acid in an anhydrous solvent like DCM or THF.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride (typically 1.5-2.0 equivalents), dropwise to the stirred solution. A catalytic amount of N,N-Dimethylformamide (DMF) can be added if using oxalyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material). The formation of the acyl chloride is the key intermediate step.
-
-
Amidation:
-
In a separate flask, prepare a solution of ammonia.
-
Cool the acyl chloride solution back down to 0 °C in an ice bath.
-
Slowly add an excess of the ammonia solution to the stirred acyl chloride solution. This reaction is typically exothermic.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
If DCM was used as the solvent, separate the organic layer. If THF was used, most of it will need to be removed under reduced pressure before proceeding with an extraction.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Experimental Protocol: In Vitro PARP-1 Activity Assay
This protocol describes a common method to assess the inhibitory activity of compounds, such as those derived from this compound, against the PARP-1 enzyme. This is a colorimetric assay that measures the consumption of NAD+ during the poly(ADP-ribosyl)ation of histones.[6]
Objective: To determine the IC50 value of a test compound for PARP-1 inhibition.
Materials:
-
Purified recombinant human PARP-1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA (as a co-factor for PARP-1 activation)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Colorimetric HRP substrate (e.g., TMB)
-
PARP assay buffer
-
Stop solution (e.g., 1 M sulfuric acid)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Olaparib)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Histones are pre-coated onto a 96-well plate. Wash the wells three times with a wash buffer (e.g., PBST).
-
Block the wells with a blocking buffer for at least 90 minutes at room temperature to prevent non-specific binding.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of the test compound and the positive control (e.g., Olaparib) in the PARP assay buffer containing a small percentage of DMSO to ensure solubility.
-
-
Enzyme Reaction:
-
Prepare a master mix containing the PARP assay buffer, activated DNA, and biotinylated NAD+.
-
Add the diluted test compound or control to the appropriate wells.
-
Add the PARP-1 enzyme to all wells except the negative control wells.
-
Add the master mix to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
After incubation, wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated ADP-ribose chains on the histones.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the colorimetric HRP substrate and incubate until a color develops.
-
Add the stop solution to quench the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The absorbance is proportional to the PARP-1 activity.
-
Plot the percentage of PARP-1 inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the PARP-1 activity by 50%.
-
Role in DNA Damage Response and Signaling Pathways
This compound serves as a versatile building block for the synthesis of potent PARP-1 inhibitors.[7] PARP-1 is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs).
The PARP-1 Signaling Pathway in Single-Strand Break Repair
Upon detection of a DNA single-strand break, PARP-1 is rapidly recruited to the site of damage. This binding event triggers a conformational change in the enzyme, leading to its activation. Activated PARP-1 utilizes NAD+ as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, including histones.[8] This process, known as PARylation, serves as a signaling scaffold to recruit other DNA repair proteins to the damage site.[8] Key proteins recruited by the PAR chains include XRCC1 (X-ray repair cross-complementing protein 1), DNA ligase III, and DNA polymerase beta.[9] This complex of proteins then carries out the repair of the single-strand break. After repair, the PAR chains are rapidly degraded by poly(ADP-ribose) glycohydrolase (PARG).[10]
// Nodes DNA_SSB [label="DNA Single-Strand Break", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARP1_inactive [label="Inactive PARP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; PARP1_active [label="Active PARP-1", fillcolor="#FBBC05", fontcolor="#202124"]; NAD [label="NAD+", fillcolor="#F1F3F4", fontcolor="#202124"]; PAR [label="Poly(ADP-ribose) (PAR) Chains", fillcolor="#34A853", fontcolor="#FFFFFF"]; XRCC1 [label="XRCC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LIG3 [label="DNA Ligase III", fillcolor="#4285F4", fontcolor="#FFFFFF"]; POLB [label="DNA Polymerase β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repair_Complex [label="SSB Repair Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repaired_DNA [label="Repaired DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; PARG [label="PARG", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DNA_SSB -> PARP1_inactive [label="Recruitment & Binding"]; PARP1_inactive -> PARP1_active [label="Activation"]; NAD -> PARP1_active [label="Substrate"]; PARP1_active -> PAR [label="Synthesis (PARylation)"]; PAR -> XRCC1 [label="Recruitment"]; XRCC1 -> LIG3 [label="Scaffolding"]; XRCC1 -> POLB [label="Scaffolding"]; {LIG3, POLB} -> Repair_Complex [style=invis]; Repair_Complex -> DNA_SSB [label="Repair"]; DNA_SSB -> Repaired_DNA [style=invis]; PAR -> PARG [label="Degradation"]; PARG -> PARP1_inactive [label="Recycles PARP-1"]; } dot Caption: PARP-1 Signaling in Single-Strand Break Repair.
Logical Workflow for PARP-1 Inhibitor Synthesis
The synthesis of a PARP-1 inhibitor from this compound typically involves several key steps to build the final pharmacologically active molecule. The following diagram illustrates a generalized workflow.
// Nodes Start [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Cyclization Reaction\n(e.g., formation of a lactam ring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Functional Group Interconversion\n(e.g., reduction of nitro group to amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Coupling Reaction\n(e.g., amide bond formation with a pharmacophore)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Final PARP-1 Inhibitor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification and Characterization\n(e.g., chromatography, NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Final_Product; Final_Product -> Purification; } dot Caption: Generalized workflow for PARP-1 inhibitor synthesis.
Pharmacokinetics and Toxicity of Derived PARP Inhibitors
The pharmacokinetic and toxicity profiles of PARP inhibitors are critical considerations in their clinical development. As a class of drugs, PARP inhibitors exhibit a range of pharmacokinetic properties and a generally manageable side-effect profile.[11][12]
Pharmacokinetics
The table below summarizes typical pharmacokinetic parameters for orally administered PARP inhibitors. It is important to note that specific values will vary for individual compounds derived from this compound.
| Parameter | Description | Typical Range/Characteristic | Reference |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Moderate to high | [13][14] |
| Protein Binding | The extent to which a drug binds to proteins in the blood. | High | [13][14] |
| Metabolism | The biotransformation of the drug, primarily in the liver. | Primarily hepatic, often via cytochrome P450 enzymes. | [13][14][15] |
| Elimination Half-life | The time required for the concentration of the drug in the body to be reduced by one-half. | Varies, can support once or twice-daily dosing. | [11] |
| Excretion | The removal of the drug and its metabolites from the body. | Primarily renal and/or fecal. | [13][14] |
Toxicity
The most common toxicities associated with PARP inhibitors are hematological.[15] This is a class-wide effect and is an important consideration in the design and development of new inhibitors.
| Toxicity Type | Common Adverse Events | Management | Reference |
| Hematological | Anemia, neutropenia, thrombocytopenia | Dose interruption, dose reduction, blood transfusions | [15] |
| Gastrointestinal | Nausea, vomiting, fatigue | Supportive care, antiemetics | [15] |
| Other | Fatigue, increased serum creatinine | Monitoring and supportive care | [15] |
Conclusion
This compound is a molecule of significant interest to the fields of medicinal chemistry and oncology drug development. Its role as a key intermediate in the synthesis of PARP-1 inhibitors underscores its importance in the ongoing efforts to develop targeted cancer therapies. This technical guide has provided a detailed overview of its physicochemical properties, a putative synthetic protocol, and its integral role in the DNA damage response. The provided experimental protocols and logical workflows are intended to facilitate further research and development in this critical area. A thorough understanding of the principles outlined in this document will aid researchers in the rational design and synthesis of novel, potent, and selective PARP-1 inhibitors with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Poly(ADP-Ribose) Polymerase 1 Accelerates Single-Strand Break Repair in Concert with Poly(ADP-Ribose) Glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology [dspace.library.uu.nl]
- 13. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the reactivity of the amine group in 2-Amino-3-nitrobenzamide
An In-Depth Technical Guide to the Reactivity of the Amine Group in 2-Amino-3-nitrobenzamide
Introduction
This compound is a pivotal chemical intermediate, particularly recognized for its role as a versatile building block in the synthesis of complex pharmaceutical agents.[1] Its structure is uniquely tailored for incorporation into sophisticated molecular frameworks, most notably in the development of Poly (ADP-ribose) polymerase (PARP-1) inhibitors, which are critical in cancer research and therapy.[1] Understanding the reactivity of its primary aromatic amine group is fundamental for chemists and drug development professionals aiming to leverage this compound in multi-step syntheses. This guide provides a detailed examination of the electronic factors governing the amine's reactivity and outlines key transformations and experimental considerations.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 313279-12-8 | [2][3] |
| Molecular Formula | C₇H₇N₃O₃ | [2][3] |
| Molecular Weight | 181.15 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
Core Reactivity: The Influence of Substituents on the Amine Group
The reactivity of the primary amine (-NH₂) group in this compound is fundamentally dictated by the electronic interplay of the substituents on the benzene ring. The amine itself is an electron-donating group, which typically increases the nucleophilicity of the nitrogen and activates the ring towards electrophilic attack. However, its reactivity is significantly modulated by the presence of two powerful electron-withdrawing groups (EWGs): the ortho-nitro group (-NO₂) and the meta-benzamide group (-CONH₂).
-
Nitro Group (-NO₂): As a strong deactivating group, the ortho-nitro substituent exerts a powerful electron-withdrawing effect through both resonance and induction. This drastically reduces the electron density on the aromatic ring and, critically, on the adjacent amine nitrogen, thereby decreasing its basicity and nucleophilicity compared to aniline.
-
Benzamide Group (-CONH₂): The benzamide group also acts as a deactivating, electron-withdrawing group, further diminishing the electron density on the ring and the amine nitrogen.
This cumulative electron-withdrawing effect makes the amine in this compound significantly less reactive than in simple anilines.
Figure 1. Electronic effects of substituents on the amine group.
Key Chemical Transformations
Despite its reduced reactivity, the amine group remains a versatile handle for synthetic modifications.
Diazotization
A cornerstone reaction of primary aromatic amines is diazotization, which converts the amine into a highly useful diazonium salt intermediate.[4] This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0-5°C).[4][5] The resulting diazonium salt is a gateway to a wide array of functional groups via Sandmeyer or related reactions.
Figure 2. Diazotization workflow of this compound.
Experimental Protocol: General Diazotization
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable volume of concentrated hydrochloric acid or sulfuric acid, cooled in an ice-salt bath to 0-5°C. Stir until a fine slurry or solution is formed.
-
Nitrite Addition: Prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold water.
-
Reaction: Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the temperature is strictly maintained below 5°C. The reaction is often accompanied by a slight color change.
-
Monitoring: Monitor the reaction for the absence of the starting amine (e.g., by TLC) and the presence of a slight excess of nitrous acid (indicated by a positive test on starch-iodide paper).
-
Intermediate Use: The resulting cold diazonium salt solution should be used immediately in the subsequent reaction (e.g., Sandmeyer) without isolation.
Disclaimer: This is a generalized protocol. Reaction conditions, particularly the acid concentration and temperature, may require optimization due to the specific electronic nature of the substrate.
Acylation
The amine group can undergo acylation with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) to form the corresponding N-acyl derivative. This is a common strategy for installing protecting groups or for building larger molecular structures. The reduced nucleophilicity of the amine may necessitate the use of more reactive acylating agents or longer reaction times.
Alkylation
Alkylation of the amine group with alkyl halides can be achieved to form secondary or tertiary amines.[6] However, this reaction is often difficult to control and can lead to a mixture of mono-, di-alkylated products, and even quaternary ammonium salts.[7] The reaction's feasibility is highly dependent on the reactivity of the alkylating agent and the specific reaction conditions employed.
Figure 3. General acylation and alkylation pathways.
Experimental Protocol: General N-Acylation
-
Setup: Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane or THF) containing 1.5 equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Addition: Cool the solution to 0°C and add 1.1 equivalents of the desired acyl chloride or anhydride dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Workup: Upon completion, quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Disclaimer: This is a generalized protocol and may require optimization.
Conclusion
The amine group of this compound, while electronically deactivated, remains a synthetically valuable functional group. Its reduced nucleophilicity necessitates careful consideration of reaction conditions, often requiring more forcing conditions or more reactive reagents than those used for simple anilines. The ability to transform this amine into a diazonium salt opens up a vast chemical space for derivatization, making it a crucial intermediate for creating diverse molecular architectures. For researchers in drug development, a thorough understanding of these reactivity principles is essential for the successful design and execution of synthetic routes involving this important building block.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H7N3O3 | CID 10797476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 313279-12-8 [matrix-fine-chemicals.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
Theoretical Modeling of 2-Amino-3-nitrobenzamide Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-nitrobenzamide is a chemical compound of significant interest in medicinal chemistry and drug development. Its structure, featuring an aromatic ring substituted with amino, nitro, and carboxamide groups, provides a scaffold for diverse intermolecular interactions, making it a valuable building block for the synthesis of targeted therapeutic agents. Notably, it serves as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in cancer therapy. Understanding the nature of interactions involving this compound at a molecular level is crucial for the rational design of novel and more effective drug candidates.
This technical guide provides a comprehensive overview of the theoretical modeling of this compound interactions. It is intended for researchers, scientists, and drug development professionals who are interested in applying computational methods to accelerate their research. This document summarizes key physicochemical properties, details the methodologies for various computational and experimental techniques, and presents data in a structured format to facilitate comparison and analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for any modeling and experimental work. The following table summarizes some of the key computed and experimental properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O₃ | PubChem[1] |
| Molecular Weight | 181.15 g/mol | PubChem[1] |
| CAS Number | 313279-12-8 | PubChem[1] |
| Melting Point | 240-242 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 319.2 ± 22.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.481 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 14.63 ± 0.50 | ChemicalBook[2] |
| Solubility | Chloroform, DMSO, Methanol, THF | ChemicalBook[2] |
| XLogP3 (Predicted) | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Theoretical Modeling Methodologies
Theoretical modeling provides invaluable insights into the behavior of molecules at the atomic level. Techniques such as quantum chemical calculations, molecular docking, and molecular dynamics simulations can elucidate the electronic structure, interaction energies, and dynamic behavior of this compound.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. These methods can provide accurate predictions of various molecular properties.
Illustrative Data from DFT Calculations on a Related Benzamide Derivative
| Parameter | Calculated Value | Method |
| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -2.1 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 4.4 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 5.2 D | B3LYP/6-311++G(d,p) |
Note: The data presented is for illustrative purposes and is based on calculations performed on a substituted benzamide derivative.
Experimental Protocol: Quantum Chemical Calculations
A typical protocol for performing quantum chemical calculations on a molecule like this compound is as follows:
-
Structure Preparation: The 3D structure of this compound is built using a molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties like enthalpy and Gibbs free energy.
-
Property Calculations: Single-point energy calculations can be performed at a higher level of theory (e.g., a larger basis set like 6-311++G(d,p)) to obtain more accurate electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges.
References
Methodological & Application
Application Notes: Synthesis and Evaluation of Novel PARP-1 Inhibitors from 2-Amino-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a novel PARP-1 inhibitor scaffold derived from 2-Amino-3-nitrobenzamide. It includes a representative synthetic scheme, experimental procedures, and methods for biological evaluation. Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response (DDR), and its inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations).[1][2] this compound serves as a versatile starting material for constructing the quinazolinone core present in several classes of PARP inhibitors.[3][4]
PARP-1 Signaling Pathway in DNA Repair
PARP-1 is a key nuclear enzyme that detects DNA single-strand breaks (SSBs).[5] Upon binding to damaged DNA, PARP-1 becomes catalytically activated and utilizes NAD+ as a substrate to synthesize and attach long polymers of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, including histones and DNA repair factors like XRCC1.[6][7] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[8] PARP inhibitors block the catalytic activity of PARP-1, preventing PAR synthesis. This "traps" PARP-1 on the DNA, leading to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted to toxic double-strand breaks (DSBs). In cancer cells with deficient DSB repair mechanisms (e.g., BRCA1/2 mutations), this leads to genomic instability and cell death through a concept known as synthetic lethality.[1]
Synthesis of a Quinazolinone-Based PARP-1 Inhibitor
The following is a representative three-step protocol for the synthesis of a PARP-1 inhibitor scaffold starting from this compound. This scheme involves an initial cyclization to form a quinazolinone ring, followed by reduction of the nitro group and subsequent functionalization.
Step 1: Synthesis of 8-Nitroquinazolin-4(3H)-one
-
To a round-bottom flask, add this compound (1.0 eq) and an excess of ethyl orthoformate (5.0 eq).
-
Add a catalytic amount of acetic anhydride (0.2 eq).
-
Heat the reaction mixture to reflux (approx. 140-150 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. A solid precipitate should form.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 8-Nitroquinazolin-4(3H)-one.
Step 2: Synthesis of 8-Aminoquinazolin-4(3H)-one
-
Suspend 8-Nitroquinazolin-4(3H)-one (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise.
-
Heat the mixture to reflux (approx. 78 °C) for 3-5 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum to obtain 8-Aminoquinazolin-4(3H)-one.
Step 3: Synthesis of Final Inhibitor (Amide Coupling)
-
Dissolve 8-Aminoquinazolin-4(3H)-one (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
In a separate flask, prepare the desired acyl chloride (e.g., 4-((tert-butoxycarbonyl)aminomethyl)benzoyl chloride) (1.1 eq) in the same solvent.
-
Add the acyl chloride solution dropwise to the solution of the amine at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding water, which should precipitate the crude product.
-
Filter the product, wash with water, and purify by column chromatography or recrystallization to yield the final protected inhibitor.
-
If a Boc-protecting group is used, it can be removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final amine.
Quantitative Data Summary
The following tables summarize representative data for the synthesis and biological activity of PARP-1 inhibitors.
Table 1: Representative Synthesis Data
| Step | Reaction | Reactants | Conditions | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|---|
| 1 | Cyclization | This compound, Ethyl Orthoformate | Reflux, 145 °C | 5 | 80-90 | >95% |
| 2 | Reduction | 8-Nitroquinazolin-4(3H)-one, SnCl₂·2H₂O | Reflux, 78 °C | 4 | 75-85 | >97% |
| 3 | Coupling | 8-Aminoquinazolin-4(3H)-one, Acyl Chloride | RT, DIPEA | 16 | 60-75 | >98% |
Table 2: Comparative Biological Activity of Known PARP Inhibitors
| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Cell-based Potency (MDA-MB-436, IC₅₀ nM) |
|---|---|---|---|
| Olaparib | 1-5 | 1-5 | ~10 |
| Rucaparib | 1.4 | 6.6 | ~20 |
| Talazoparib[9] | 0.57[10] | 1.9 | < 1 |
| Parp1-IN-14[11] | 0.6 ± 0.1 | - | < 0.3 |
| Parp1-IN-34[12] | 0.32 | 326 | Not Reported |
IC₅₀ values are representative and can vary based on assay conditions.
Application Notes: Biological Evaluation
To assess the efficacy of newly synthesized compounds, a series of in vitro assays should be performed. A key experiment is to measure the inhibition of PARP-1 activity within cells by quantifying the levels of PARylation after inducing DNA damage.
This protocol details the steps to measure the inhibition of DNA damage-induced PARylation in a cellular context.[11][12]
-
Cell Culture and Treatment:
-
Seed appropriate cancer cells (e.g., HeLa or a BRCA-deficient line like MDA-MB-436) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of the synthesized inhibitor (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Induce DNA damage by adding a damaging agent (e.g., 200 µM H₂O₂ for 10 minutes or 0.01% Methyl Methane-sulfonate (MMS) for 15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Immediately wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4 °C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.
-
Separate the proteins on a Tris-Glycine SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PAR (e.g., 1:1000 dilution) overnight at 4 °C.
-
Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescent (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe for a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities for PAR and normalize them to the loading control.
-
A potent inhibitor should show a dose-dependent decrease in the DNA damage-induced PAR signal.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Amino-3-nitrobenzamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-3-nitrobenzamide as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for analogous compounds and have been adapted for this compound, offering a foundational guide for its application in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block in heterocyclic synthesis. Its unique trifunctional nature, possessing an amine, a nitro group, and a carboxamide on an aromatic ring, allows for a diverse range of chemical transformations. The ortho-relationship of the amino and nitro groups, along with the adjacent carboxamide, provides a scaffold ripe for cyclocondensation reactions to form fused heterocyclic systems. These systems, such as quinazolines, benzodiazepines, and pyridopyrimidines, are privileged structures in medicinal chemistry, frequently found in pharmacologically active compounds.
Key Synthetic Applications
The primary applications of this compound in heterocyclic synthesis revolve around leveraging the nucleophilicity of the amino group and the amide nitrogen, often in concert with the electrophilic character of the nitro group (or its reduced form). Key transformations include:
-
Reductive Cyclization: The nitro group can be selectively reduced to an amino group, generating a highly reactive ortho-diaminobenzamide intermediate in situ. This intermediate is a prime candidate for cyclization with a variety of one-carbon synthons to furnish quinazolinone cores.
-
Condensation with Dicarbonyl Compounds: The amino group can react with 1,3-dicarbonyl compounds or their equivalents to construct fused six-membered rings, leading to the formation of pyridopyrimidine and related heterocyclic systems.
-
Multicomponent Reactions: The diverse reactivity of the functional groups in this compound makes it an ideal candidate for multicomponent reactions, allowing for the rapid assembly of complex molecular architectures in a single step.
Experimental Protocols
The following protocols are detailed methodologies for key experiments. While direct literature for this compound is limited, these protocols are adapted from well-established procedures for structurally related compounds.
Protocol 1: Synthesis of 8-Nitro-4(3H)-quinazolinone via Reductive Cyclization with Formamide
This protocol describes the synthesis of a quinazolinone ring system through a reductive cyclization of this compound using formamide as the carbon source. The reaction proceeds through the in situ reduction of the nitro group, followed by cyclization.
Reaction Scheme:
Figure 1: Synthesis of 8-Nitro-4(3H)-quinazolinone.
Materials:
-
This compound
-
Formamide
-
Ice-cold water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.81 g, 10 mmol) and formamide (10 mL).
-
Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 100°C.
-
Slowly pour the cooled mixture into 100 mL of ice-cold water with continuous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield the desired 8-Nitro-4(3H)-quinazolinone.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 8-Nitro-4(3H)-quinazolinone | This compound | Formamide | None | 170 | 4 | 75-85* |
*Yield is an estimate based on similar reactions with related starting materials.
Protocol 2: Synthesis of 2-Methyl-8-nitro-4(3H)-quinazolinone
This protocol details the synthesis of a 2-substituted quinazolinone using acetic anhydride, which acts as both a reactant and a dehydrating agent.
Reaction Scheme:
Figure 2: Synthesis of 2-Methyl-8-nitro-4(3H)-quinazolinone.
Materials:
-
This compound
-
Acetic anhydride
-
Aqueous ammonia solution (25%)
-
Hydrochloric acid (1 M)
Procedure:
-
A mixture of this compound (1.81 g, 10 mmol) and an excess of acetic anhydride (15 mL) is heated under reflux for 3 hours.
-
The excess acetic anhydride is removed under reduced pressure.
-
The resulting intermediate is cooled and then treated with an aqueous solution of ammonia (20 mL).
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate ring-opening and subsequent recyclization.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled in an ice bath, and the product is precipitated by acidifying with 1 M HCl.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from an appropriate solvent like ethanol.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Methyl-8-nitro-4(3H)-quinazolinone | This compound | Acetic Anhydride, Ammonia | Acetic Anhydride | Reflux | 3 + 1 | 70-80* |
*Yield is an estimate based on similar reactions.
Protocol 3: Synthesis of a Fused Pyridopyrimidine Derivative
This protocol describes a potential pathway for the synthesis of a pyridopyrimidine derivative through the condensation of this compound with a 1,3-dicarbonyl compound, such as ethyl acetoacetate. This reaction is a variation of the Friedländer annulation.
Reaction Scheme:
Figure 3: Synthesis of a Fused Pyridopyrimidine Derivative.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or a similar acid catalyst
-
Ethanol
Procedure:
-
In a reaction vessel, mix this compound (1.81 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).
-
Add a catalytic amount of polyphosphoric acid (approximately 2 g).
-
Heat the mixture at 120-130°C for 5-6 hours with stirring.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Quantitative Data:
| Product | Starting Material | Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fused Pyridopyrimidine Derivative | This compound | Ethyl Acetoacetate | PPA | None | 120-130 | 5-6 | 60-75* |
*Yield is an estimate and the exact structure of the product may vary depending on the reaction conditions.
Summary of Quantitative Data
| Protocol | Product | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 1 | 8-Nitro-4(3H)-quinazolinone | This compound | Formamide | 170 | 4 | 75-85 |
| 2 | 2-Methyl-8-nitro-4(3H)-quinazolinone | This compound | Acetic Anhydride, Ammonia | Reflux | 4 | 70-80 |
| 3 | Fused Pyridopyrimidine Derivative | This compound | Ethyl Acetoacetate, PPA | 120-130 | 5-6 | 60-75 |
Logical Workflow for Heterocyclic Synthesis
The following diagram illustrates the general workflow for utilizing this compound in the synthesis of various heterocyclic cores.
Figure 4: General synthetic workflow.
Conclusion
This compound is a promising and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this molecule. Further optimization of reaction conditions and exploration of a wider range of reaction partners will undoubtedly lead to the discovery of novel heterocyclic entities with potential therapeutic applications. The strategic placement of the nitro group also provides a handle for further diversification of the synthesized scaffolds, enhancing the potential for generating libraries of compounds for drug discovery screening.
2-Amino-3-nitrobenzamide: A Key Building Block in Medicinal Chemistry
2-Amino-3-nitrobenzamide is a valuable starting material in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocyclic compounds. Its unique trifunctional nature, possessing an amine, a nitro group, and a carboxamide, allows for diverse chemical modifications and the construction of complex molecular architectures with significant therapeutic potential.
The primary application of this compound lies in its conversion to 2,3-diaminobenzamide, a crucial precursor for the synthesis of benzimidazole-based PARP inhibitors. These inhibitors are at the forefront of targeted cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms. Additionally, the 2-aminobenzamide core, accessible from this compound, is a versatile scaffold for the synthesis of other medicinally important heterocycles, such as quinazolinones.
Application in the Synthesis of PARP-1 Inhibitors
The most prominent application of this compound in medicinal chemistry is as a precursor for the synthesis of PARP-1 inhibitors. The general synthetic strategy involves the reduction of the nitro group to an amine, yielding 2,3-diaminobenzamide. This intermediate then undergoes cyclocondensation with various reagents to form the core benzimidazole structure of the PARP inhibitor.
Quantitative Data on Benzimidazole-Based PARP-1 Inhibitors
The following table summarizes the in vitro inhibitory activity of representative benzimidazole-based PARP-1 inhibitors, demonstrating the potency that can be achieved from scaffolds derived from this compound.
| Compound ID | Linker Group | Terminal Group | PARP-1 IC₅₀ (nM)[1] | MDA-MB-436 (BRCA1 mutant) Cell Proliferation IC₅₀ (μM)[1] |
| 6b | 1,4-Diazepane | 3-Methyl-furanyl | 8.65 | > 50 |
| 6m | Piperazine | 3-Methyl-furanyl | 68.32 | 25.36 ± 6.06 |
| 6r | 1,4-Diazepane | Phenyl | 15.63 | 42.18 ± 2.11 |
| Olaparib | - | - | 2.77 | 23.89 ± 3.81 |
| Veliparib | - | - | 15.54 | > 50 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Substituted)-1H-benzo[d]imidazole-4-carboxamide
This protocol outlines the general two-step synthesis of a benzimidazole-based PARP inhibitor scaffold from this compound.
Step 1: Catalytic Reduction of this compound to 2,3-Diaminobenzamide
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.[2]
-
Secure the vessel to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 2,3-diaminobenzamide, which can be used in the next step without further purification.
Step 2: Cyclocondensation of 2,3-Diaminobenzamide with an Aldehyde
Materials:
-
2,3-Diaminobenzamide (from Step 1)
-
Substituted aldehyde (1.0 eq)
-
p-Toluenesulfonic acid (catalytic amount)
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of 2,3-diaminobenzamide (1.0 eq) in ethanol, add the substituted aldehyde (1.0 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 2-(substituted)-1H-benzo[d]imidazole-4-carboxamide.
Signaling Pathways and Mechanisms of Action
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage.
PARP inhibitors exert their therapeutic effect through a mechanism known as "synthetic lethality." In cancer cells with mutations in genes involved in homologous recombination (HR) repair of double-strand breaks (DSBs), such as BRCA1 and BRCA2, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. Since the HR pathway is deficient in these cancer cells, they are unable to repair these DSBs, leading to genomic instability and ultimately cell death.
A critical aspect of the mechanism of action for many PARP inhibitors is "PARP trapping."[3][4][5][6][7] In this process, the inhibitor binds to the PARP enzyme that is already associated with DNA damage, preventing its dissociation and blocking the recruitment of repair factors. This trapped PARP-DNA complex is a significant obstacle to DNA replication, further contributing to the formation of cytotoxic DSBs.
Application in the Synthesis of Quinazolinone Derivatives
The 2-aminobenzamide scaffold, which can be derived from this compound, is also a valuable precursor for the synthesis of quinazolinone derivatives. Quinazolinones are another class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5][8][9][10][11]
Protocol 2: General Synthesis of 2,3-Disubstituted Quinazolin-4(1H)-ones
This protocol describes a general method for synthesizing quinazolinones from a 2-aminobenzamide derivative.
Materials:
-
2-Aminobenzamide derivative
-
Aldehyde or Ketone (1.0 eq)
-
Catalyst (e.g., Lactic acid, p-TSA)[12]
-
Solvent (e.g., neat, ethanol)
Procedure:
-
In a round-bottom flask, mix the 2-aminobenzamide derivative (1.0 eq) with the aldehyde or ketone (1.0 eq) and the catalyst.
-
Heat the reaction mixture, with or without a solvent, to the specified temperature (e.g., 70 °C for neat conditions).[12]
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration, wash with a suitable solvent, and dry.
-
If the product does not precipitate, purify the crude mixture by column chromatography to obtain the desired quinazolinone derivative.
References
- 1. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quinazolinone synthesis [organic-chemistry.org]
- 11. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Amino-3-nitrobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-nitrobenzamide and its derivatives are important intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and functional materials. For instance, they are key building blocks for synthesizing benzimidazole-based drugs such as candesartan and azilsartan, as well as PAPR inhibitors.[1][2] This document provides a detailed, step-by-step protocol for the synthesis of the 2-amino-3-nitrobenzoic acid core, followed by its conversion to various this compound derivatives. The presented methods are based on established chemical transformations, offering reliable routes to these valuable compounds.
Overall Synthesis Workflow
The synthesis of this compound derivatives can be conceptually divided into two main stages. The first stage focuses on the construction of the 2-amino-3-nitrobenzoic acid scaffold. The second stage involves the amidation of the carboxylic acid group to yield the desired benzamide derivatives.
Caption: Overall workflow for the synthesis of this compound derivatives.
Stage 1: Synthesis of 2-Amino-3-nitrobenzoic Acid from 3-Nitrophthalic Acid
This protocol is adapted from a high-yield (95%) method involving a Curtius rearrangement.[1][2]
Experimental Protocol
Step 1.1: Mono-esterification of 3-Nitrophthalic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrophthalic acid and a low-carbon alcohol (e.g., methanol or ethanol).
-
Acid Catalyst: Carefully add concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. The resulting mono-ester can be extracted with a suitable organic solvent.
Step 1.2: Acyl Chlorination
-
Setup: Dissolve the mono-ester from the previous step in an anhydrous solvent such as chloroform or toluene in a flask equipped with a reflux condenser and a gas trap.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) to the solution.
-
Reaction: Heat the mixture to reflux until the evolution of HCl and SO₂ gas ceases.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
Step 1.3: Curtius Rearrangement and Hydrolysis
-
Azide Formation: Dissolve the acid chloride in a suitable solvent (e.g., chloroform) and add sodium azide. Stir the reaction at room temperature. Monitor the reaction by liquid chromatography.[1]
-
Rearrangement and Hydrolysis: Upon completion of the azide formation, the reaction mixture is typically heated to induce the Curtius rearrangement, followed by hydrolysis to yield 2-amino-3-nitrobenzoic acid.
-
Isolation: The product can be precipitated by adjusting the pH of the aqueous solution and collected by filtration.
Stage 2: Synthesis of this compound Derivatives
This stage involves the conversion of the carboxylic acid group of 2-amino-3-nitrobenzoic acid into an amide. This can be achieved through activation of the carboxylic acid followed by reaction with a primary or secondary amine.
Experimental Protocol
Step 2.1: Formation of the Acid Chloride
-
Setup: In a fume hood, suspend 2-amino-3-nitrobenzoic acid in an inert solvent like toluene or dichloromethane.
-
Reagent Addition: Carefully add thionyl chloride to the suspension.
-
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction is complete when a clear solution is formed and gas evolution stops.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-amino-3-nitrobenzoyl chloride.
Step 2.2: Amidation
-
Setup: Dissolve the desired primary or secondary amine in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a flask cooled in an ice bath.
-
Reagent Addition: Slowly add a solution of the 2-amino-3-nitrobenzoyl chloride from the previous step to the amine solution. A non-nucleophilic base such as triethylamine can be added to scavenge the HCl byproduct.
-
Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Alternative Synthetic Routes for the Core Structure
While the Curtius rearrangement method is highlighted for its high yield, other methods for synthesizing the 2-amino-3-nitrobenzoic acid core have been reported:
-
Ammonolysis of 2-Chloro-3-nitrobenzoic Acid: This method involves reacting 2-chloro-3-nitrobenzoic acid with alcoholic ammonia.[3]
-
From 3-Nitrosalicylic Acid: Heating 3-nitrosalicylic acid with ammonium hydroxide at elevated temperatures (120-180°C) can also produce 2-amino-3-nitrobenzoic acid.[3]
Data Presentation
The following table summarizes typical data for some of the compounds involved in these syntheses.
| Compound | Starting Material | Method | Yield (%) | Melting Point (°C) | Reference |
| 2-Amino-3-nitrobenzoic acid | 3-Nitrophthalic acid | Curtius Rearrangement | 95 | - | [1][2] |
| 2-Amino-3-nitrobenzoic acid | 3-Nitrosalicylic acid | Ammonolysis | - | 200-202 | [3] |
| 2-Carboxy-3-nitrobenzoic acid methyl ester | 3-Nitrophthalic acid | Mono-esterification | - | 160.4-161 | [1] |
Safety Precautions
-
All experiments should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Thionyl chloride is corrosive and toxic; handle with extreme care.
-
Sodium azide is highly toxic and can form explosive heavy metal azides.
-
Reactions involving the evolution of toxic gases (HCl, SO₂) should be equipped with a proper gas trap.
References
Application Notes and Protocols for 2-Amino-3-nitrobenzamide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-3-nitrobenzamide as a key chemical intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer research. This document details the underlying principles, experimental protocols, and data interpretation relevant to the study of PARP inhibitors derived from this precursor.
Introduction
This compound is a vital building block in the synthesis of potent PARP-1 inhibitors.[1] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and subsequent cell death, a concept known as synthetic lethality.[3][4] This targeted approach makes PARP inhibitors a promising class of anticancer agents, particularly for breast, ovarian, pancreatic, and prostate cancers with BRCA mutations.[2][5]
The benzamide moiety present in this compound is a common structural feature in many PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate, allowing for competitive inhibition of the PARP enzyme.[6]
Application I: Synthesis of PARP-1 Inhibitors
This compound serves as a versatile starting material for the synthesis of various PARP-1 inhibitors. The amino and nitro groups on the benzamide scaffold provide reactive sites for further chemical modifications to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
Application II: In Vitro Evaluation of Novel PARP-1 Inhibitors
Once synthesized, the derivatives of this compound can be evaluated for their efficacy as PARP-1 inhibitors and their anticancer properties through a series of in vitro assays.
Quantitative Data Summary
The following table summarizes representative quantitative data for novel PARP-1 inhibitors with structural similarities to derivatives of this compound, evaluated against PARP-1 enzyme activity and various cancer cell lines.
| Compound ID | Target | IC50 (nM) - Enzyme Assay | Cancer Cell Line | IC50 (µM) - Antiproliferative Assay | Reference |
| S2 | PARP-1 | 4.06 ± 0.18 | MCF-7 | 2.65 ± 0.05 | [3][7][8][9] |
| S7 | PARP-1 | 3.61 ± 0.15 | MCF-7 | 1.28 ± 1.12 | [3][7][8][9] |
| S8 | PARP-1 | 15.79 | MCF-7 | 0.66 ± 0.05 | [3][7][8][9] |
| S8 | PARP-1 | 15.79 | HCT116 | 2.76 ± 0.06 | [3][7][8][9] |
| 16g | PARP-1 | - | BRCA-deficient | Similar to Olaparib | [6][10] |
| 16i | PARP-1 | - | BRCA-deficient | Similar to Olaparib | [6][10] |
| 16j | PARP-1 | - | BRCA-deficient | Similar to Olaparib | [6][10] |
| 16l | PARP-1 | 43 | BRCA-deficient | Similar to Olaparib | [6][10] |
| Olaparib (Reference) | PARP-1 | 5.77 | - | - | [3][7][8][9] |
Note: The compounds listed are examples of novel PARP-1 inhibitors and are not directly synthesized from this compound in the cited literature, but represent the type of data that would be generated for such derivatives.
Experimental Protocols
PARP-1 Inhibition Assay (Chemiluminescent)
This assay measures the ability of a test compound to inhibit the enzymatic activity of PARP-1.
Materials:
-
Recombinant PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
Assay Buffer
-
Wash Buffer (e.g., PBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Olaparib)
-
Microplate reader with chemiluminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Add the diluted compounds to the histone-coated wells.
-
Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.
-
Add the master mix to all wells except for the blank.
-
Incubate the plate at room temperature for 1 hour.[9]
-
Wash the plate three times with wash buffer.
-
Add diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.[8]
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent substrate to each well and immediately measure the luminescence using a microplate reader.[8]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay determines the effect of test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, BRCA-deficient cell lines)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a test compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[6]
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of the test compound for a specific duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[6]
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[6]
-
Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis Markers
This method is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved PARP-1 and cleaved Caspase-3.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP-1, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time and concentration.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[9]
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the changes in protein expression, normalizing to a loading control like β-actin.[9]
Visualizations
Signaling Pathway of PARP Inhibition Leading to Synthetic Lethality
Caption: PARP inhibition leads to synthetic lethality in HR-deficient cancer cells.
Experimental Workflow for Evaluating Novel PARP Inhibitors
Caption: Workflow for the synthesis and evaluation of novel PARP inhibitors.
References
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold | Semantic Scholar [semanticscholar.org]
- 10. EP3341375B1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]
- 11. WO2009046205A1 - Parp inhibitor compounds, compositions and methods of use - Google Patents [patents.google.com]
Application Notes: 2-Amino-3-nitrobenzamide in Synthetic Chemistry and Drug Discovery
Introduction
2-Amino-3-nitrobenzamide (CAS: 313279-12-8) is a pivotal chemical intermediate, particularly valued in the fields of medicinal chemistry and drug development.[1] Its unique structure, featuring an ortho-amino group and a nitro group on the benzene ring, makes it a versatile building block for the synthesis of various heterocyclic compounds. This document provides detailed experimental protocols for key reactions involving this compound, focusing on its application in the synthesis of quinazolinones and as a precursor for Poly(ADP-ribose)polymerase (PARP) inhibitors, which are critical in cancer therapy research.[1]
Key Applications:
-
Synthesis of PARP-1 Inhibitors: The compound is a crucial precursor for constructing the sophisticated molecular frameworks required for effective PARP-1 inhibitors.[1] These inhibitors are instrumental in cancer treatment, particularly for cancers with defective DNA repair pathways, by inducing a state known as synthetic lethality.[2]
-
Precursor for Heterocyclic Scaffolds: It serves as a starting material for the synthesis of quinazolin-4(3H)-ones, a class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][4][5]
Experimental Protocols
Protocol 1: General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol describes a metal-free, one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes, which can be adapted for this compound. The reaction proceeds via an acid-catalyzed cyclization followed by direct anodic oxidation.[3]
Reaction Scheme:
-
Step 1: Cyclization: this compound reacts with an aldehyde in the presence of an acid catalyst to form a dihydroquinazolinone intermediate.
-
Step 2: Oxidation: The intermediate is then oxidized to the final quinazolinone product.
Materials and Equipment:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., Ethanol)
-
Electrochemical setup for anodic oxidation
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a suitable electrochemical cell, dissolve this compound (1.0 mmol) and the desired aldehyde (1.2 mmol) in ethanol.
-
Acid Catalysis: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol) to the mixture.
-
Cyclization: Stir the reaction mixture at room temperature for a specified time (typically monitored by TLC for the disappearance of starting materials).
-
Anodic Oxidation: Perform the electrolysis at a constant current until the dihydroquinazolinone intermediate is fully converted.
-
Work-up: Upon completion, neutralize the reaction mixture. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-disubstituted quinazolin-4(3H)-one.
Quantitative Data Summary:
While specific yields for the this compound derivative are not detailed in the general literature, similar reactions with other 2-aminobenzamides provide a reference for expected outcomes.
| Reactant 1 | Reactant 2 | Catalyst | Method | Typical Yield (%) | Reference |
| 2-Aminobenzamide | Aldehyd | Acid Catalyst | Anodic Oxidation | High | [3] |
| 2-Aminobenzamide | Aldehyde | p-TSA / PIDA | Dehydrogenation | Good to Excellent | [6] |
| 2-Aminobenzamide | Methanol | [Cp*Ir(2,2'-bpyO)(H2O)] | Coupling | Good | [6] |
Protocol 2: Synthesis of PARP Inhibitor Precursors
This compound is a key building block for PARP inhibitors. The general strategy involves the reduction of the nitro group to an amine, followed by cyclization and further functionalization.
Workflow for PARP Inhibitor Synthesis:
Caption: Synthetic workflow from this compound to a PARP inhibitor scaffold.
Step-by-Step Procedure (Conceptual):
-
Reduction: The nitro group of this compound is reduced to an amine, typically using catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or other reducing agents like iron in acidic medium, to yield 2,3-diaminobenzamide.
-
Cyclization: The resulting diamine is then cyclized. For example, reaction with a phosgene equivalent can lead to the formation of a quinazolinedione, a core structure in many PARP inhibitors.
-
Further Modification: The quinazolinedione core can then undergo various coupling and functionalization reactions to build the final complex structure of the PARP inhibitor.
Signaling Pathway and Mechanism of Action
PARP-1 Inhibition and Synthetic Lethality
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[2] In cancer cells that have a defective homologous recombination repair (HRR) pathway (e.g., due to BRCA1 or BRCA2 mutations), the cell becomes heavily reliant on PARP-1-mediated repair to maintain genomic integrity.[2]
When a PARP inhibitor blocks the BER pathway, the unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication.[2] Healthy cells can repair these DSBs using their functional HRR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death. This concept, where a defect in two genes or pathways simultaneously leads to cell death while a defect in either one alone does not, is known as "synthetic lethality".[2]
Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinone synthesis [organic-chemistry.org]
Application Notes and Protocols: Derivatization of 2-Amino-3-nitrobenzamide for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-nitrobenzamide is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of potent enzyme inhibitors. Its chemical structure, featuring a reactive primary amine and an amide group on a nitro-substituted benzene ring, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides detailed application notes and experimental protocols for the derivatization of this compound, with a focus on generating derivatives for biological assays, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) and IκB kinase (IKK).
The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of NAD+, the natural substrate for PARP enzymes. This makes this compound derivatives promising candidates for the development of PARP inhibitors, which have gained significant attention in cancer therapy, especially for tumors with deficiencies in DNA repair pathways. Furthermore, the 2-aminobenzamide scaffold has been identified in inhibitors of IKK, a key kinase in the NF-κB signaling pathway, which is implicated in inflammation and cancer.
These application notes provide protocols for common derivatization reactions, including N-acylation, N-sulfonylation, and N-arylation, to generate a library of this compound analogs. Additionally, methodologies for relevant biological assays are described, along with a summary of reported activity for structurally related compounds to guide derivatization strategies.
Data Presentation
Table 1: PARP Inhibitory Activity of Selected Benzamide-Based Compounds
The following table summarizes the half-maximal inhibitory concentrations (IC50) for clinically approved PARP inhibitors that share the benzamide core, providing a benchmark for newly synthesized this compound derivatives.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | 1.9 | 1.5 |
| Rucaparib | 1.4 | 1.4 |
| Talazoparib | 0.57 | 0.31 |
| Niraparib | 3.8 | 2.1 |
| Veliparib | 4.7 | 2.9 |
Note: IC50 values can vary between different studies and assay conditions. The data presented is compiled from published sources for comparative purposes.[1]
Table 2: IKKβ Inhibitory Activity of Selected 2-Aminobenzamide Analogs
This table presents the inhibitory potency of 2-amino-3,5-diarylbenzamide derivatives against IKKβ. These compounds, while not direct derivatives of this compound, provide valuable SAR insights for derivatization at the aromatic ring.
| Compound ID | IKKβ pIC50 |
| 8h | 7.0 |
| 8r | 6.8 |
| 8v | 6.8 |
Note: pIC50 is the negative logarithm of the IC50 value. Data is derived from a study on 2-amino-3,5-diarylbenzamide inhibitors.
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the acylation of the 2-amino group of this compound to introduce various acyl moieties.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.5-2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation:
-
Using Acyl Chloride: Slowly add the acyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.
-
Using Carboxylic Acid: If using a carboxylic acid, add the coupling agent (e.g., HATU, 1.2 equivalents) and the carboxylic acid (1.1 equivalents) to the reaction mixture. Stir at room temperature.
-
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench with water.
-
If DCM is used as the solvent, separate the organic layer. If DMF is used, extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.
Protocol 2: N-Sulfonylation of this compound
This protocol details the reaction of the 2-amino group with a sulfonyl chloride to yield N-sulfonylated derivatives.
Materials:
-
This compound
-
Sulfonyl chloride
-
Anhydrous pyridine or another suitable aprotic solvent (e.g., DCM)
-
Base (e.g., Triethylamine, if not using pyridine as solvent)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous pyridine or another anhydrous aprotic solvent. If not using pyridine, add a non-nucleophilic base like triethylamine (1.5 equivalents).
-
Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.1 equivalents) to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up:
-
Pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated aqueous sodium bicarbonate solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: N-Arylation of this compound via Buchwald-Hartwig Amination
This protocol describes a method for the formation of a C-N bond between the 2-amino group and an aryl halide.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide, Cesium carbonate)
-
Anhydrous toluene or dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (2 equivalents).
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel column chromatography to yield the N-arylated product.
Mandatory Visualizations
References
Application Notes and Protocols for Developing Therapeutics in Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of effective therapeutics for neurodegenerative diseases, such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS), represents a significant challenge in modern medicine. This document provides a comprehensive overview of key experimental models and protocols utilized in the preclinical evaluation of novel therapeutic candidates. It is designed to serve as a practical guide for researchers in the field, offering detailed methodologies and data presentation formats to facilitate robust and reproducible studies.
Section 1: Alzheimer's Disease (AD) Therapeutic Development
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, forming neurofibrillary tangles (NFTs).[1] Therapeutic strategies often target these pathological hallmarks, as well as associated neuroinflammation and synaptic dysfunction.
Key Signaling Pathways in Alzheimer's Disease
The progression of Alzheimer's disease involves complex signaling cascades. A critical pathway involves the processing of the amyloid precursor protein (APP). In the amyloidogenic pathway, APP is sequentially cleaved by β-secretase and γ-secretase, leading to the generation of Aβ peptides, particularly the aggregation-prone Aβ42.[1] These peptides oligomerize and form plaques, which are associated with neurotoxicity, mitochondrial oxidative stress, and disruption of calcium homeostasis.[1] Another key pathway involves the hyperphosphorylation of the tau protein. Kinases such as GSK3 and CDK5, which can be activated by cellular stress, phosphorylate tau, causing it to detach from microtubules.[1] This leads to microtubule destabilization and the aggregation of tau into NFTs, ultimately contributing to neuronal apoptosis.[1]
Preclinical Models for AD Therapeutic Evaluation
A variety of in vitro and in vivo models are utilized to screen and validate potential AD therapeutics.
1.2.1 In Vitro Models
-
Primary Neuronal Cultures: These cultures, derived from rodent brain tissue, provide a physiologically relevant system to study neuronal function and neurotoxicity.[2]
-
Immortalized Cell Lines: Cell lines such as SH-SY5Y can be genetically modified to overexpress APP or tau mutations, providing a high-throughput platform for screening compounds.
-
Induced Pluripotent Stem Cells (iPSCs): Patient-derived iPSCs can be differentiated into neurons and other brain cells, offering a model to study disease mechanisms in a human genetic context.[3]
1.2.2 In Vivo Models
-
Transgenic Mouse Models:
-
Tg2576 Mice: Overexpress a mutant form of human APP (APPK670/671L), leading to the development of amyloid plaques and age-dependent cognitive deficits.[4]
-
5xFAD Mice: Express five familial AD mutations in APP and presenilin-1 (PSEN1), resulting in rapid and aggressive amyloid pathology.
-
-
Scopolamine-Induced Amnesia Model: This pharmacological model uses the muscarinic antagonist scopolamine to induce transient cognitive deficits in rodents, mimicking the cholinergic dysfunction seen in AD.[5][6][7]
Experimental Protocols
1.3.1 Protocol: Evaluation of Cognitive Deficits in Tg2576 Mice using the Morris Water Maze
This protocol assesses spatial learning and memory in the Tg2576 mouse model of AD.
Materials:
-
Circular water tank (120 cm diameter)
-
Submerged platform (10 cm diameter)
-
Non-toxic white paint or milk powder
-
Video tracking system and software
-
Tg2576 mice (11-13 months old) and wild-type littermates
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: On day 1, allow each mouse to swim freely in the pool without the platform for 60 seconds.
-
Training Phase (Days 2-6):
-
Fill the tank with water made opaque with non-toxic paint and maintain the temperature at 22 ± 2°C.
-
Place the submerged platform in a fixed quadrant.
-
Conduct four trials per day for each mouse. For each trial, gently place the mouse into the water facing the tank wall at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (Day 7):
-
Remove the platform from the tank.
-
Place each mouse in the tank and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Analyze escape latency and path length during the training phase using a repeated-measures ANOVA.
-
Compare the time spent in the target quadrant during the probe trial between transgenic and wild-type mice using a t-test.
1.3.2 Protocol: In Vitro Screening of Amyloid-Beta Aggregation Inhibitors
This protocol utilizes a thioflavin T (ThT) fluorescence assay to identify compounds that inhibit the formation of Aβ fibrils.[8][9]
Materials:
-
Synthetic Aβ1-42 peptide
-
Thioflavin T (ThT)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Aβ1-42: Dissolve synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in a buffer (e.g., PBS) to a final concentration of 50 µM.
-
Compound Preparation: Prepare a stock solution of the test compound and perform serial dilutions.
-
Aggregation Assay:
-
In a 384-well black plate, add 10 µL of the Aβ1-42 solution to each well.
-
Add 10 µL of the test compound at various concentrations (or vehicle control).
-
Incubate the plate at 37°C with gentle shaking for 24-48 hours.
-
-
ThT Staining and Measurement:
-
Add 80 µL of ThT solution (20 µM in 50 mM glycine-NaOH buffer, pH 8.5) to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for active compounds.
Data Presentation: Preclinical Efficacy of AD Therapeutics
The following table provides a template for summarizing preclinical data for a hypothetical AD therapeutic.
| Therapeutic Candidate | Model System | Key Pathological Feature | Outcome Measure | Result (% Improvement vs. Control) | Reference |
| Compound X | Tg2576 Mice | Cognitive Deficit | Morris Water Maze (Escape Latency) | 35% decrease | |
| Compound X | Tg2576 Mice | Amyloid Plaque Load | Immunohistochemistry (Aβ Staining) | 45% reduction | [4] |
| Compound Y | 5xFAD Mice | Neuroinflammation | Cytokine Levels (ELISA) | 50% decrease in TNF-α | Fictional Data |
| Compound Y | Primary Neurons | Aβ-induced Neurotoxicity | Cell Viability Assay | 60% increase in survival | Fictional Data |
Section 2: Parkinson's Disease (PD) Therapeutic Development
Parkinson's disease is primarily characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of intracellular protein aggregates known as Lewy bodies, which are mainly composed of α-synuclein.[10] Therapeutic approaches aim to restore dopaminergic function, prevent α-synuclein aggregation, and mitigate neuroinflammation.
Key Signaling Pathways in Parkinson's Disease
A central element in PD pathogenesis is the aggregation of α-synuclein. This protein can misfold and form oligomers and fibrils, which are toxic to neurons.[11] Neuroinflammation is another critical pathway, involving the activation of microglia and astrocytes.[12] Activated microglia release pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and reactive oxygen species (ROS), which contribute to dopaminergic neuron death.[11] This creates a self-perpetuating cycle of neuroinflammation and neurodegeneration.[11]
Preclinical Models for PD Therapeutic Evaluation
2.2.1 In Vitro Models
-
Dopaminergic Neuron Cultures: Primary cultures of dopaminergic neurons or differentiated iPSCs are used to model the specific neuronal population affected in PD.
-
α-Synuclein Aggregation Models: Cellular models that overexpress wild-type or mutant α-synuclein are used to screen for inhibitors of its aggregation.
2.2.2 In Vivo Models
-
Neurotoxin-based Models:
-
6-hydroxydopamine (6-OHDA) Model: Unilateral injection of 6-OHDA into the substantia nigra or striatum of rodents leads to the selective degeneration of dopaminergic neurons.[11]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: Systemic administration of MPTP in primates and mice causes damage to dopaminergic neurons.
-
-
Genetic Models: Transgenic mice expressing mutant forms of α-synuclein (e.g., A53T) develop progressive motor deficits and α-synuclein pathology.
Experimental Protocols
2.3.1 Protocol: Assessment of Motor Deficits in a 6-OHDA Rat Model of PD
This protocol uses the cylinder test to evaluate forelimb asymmetry, a measure of motor impairment, in the 6-OHDA model.[11][13]
Materials:
-
6-hydroxydopamine (6-OHDA)
-
Stereotaxic apparatus
-
Glass cylinder (20 cm diameter, 30 cm high)
-
Video recording equipment
-
Adult male rats
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a unilateral injection of 6-OHDA into the medial forebrain bundle.
-
-
Behavioral Testing (2-4 weeks post-surgery):
-
Place the rat in the glass cylinder and record its behavior for 5-10 minutes.
-
Analyze the video to count the number of times the rat rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.
-
-
Data Analysis:
-
Calculate the percentage of contralateral forelimb use (the limb opposite to the lesion) relative to the total number of wall touches.
-
Compare the forelimb use between the lesion group and a sham-operated control group.
-
2.3.2 Protocol: Quantification of α-Synuclein Aggregation in Cell Culture
This protocol describes a method to quantify α-synuclein aggregation in a cellular model using immunocytochemistry and high-content imaging.[14]
Materials:
-
Human dopaminergic cell line (e.g., ReNcell VM)
-
Adenovirus encoding human α-synuclein
-
Primary antibodies: anti-α/β-synuclein and anti-aggregated α-synuclein
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
96-well plates
-
High-content imaging system
Procedure:
-
Cell Culture and Transduction:
-
Seed the dopaminergic cells in a 96-well plate.
-
Transduce the cells with an adenovirus encoding human α-synuclein.
-
-
Compound Treatment: After 24 hours, treat the cells with the test compound at various concentrations.
-
Immunocytochemistry (6 days post-treatment):
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against total and aggregated α-synuclein.
-
Incubate with fluorescently labeled secondary antibodies and DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the intensity and area of aggregated α-synuclein immunoreactivity per cell.
-
Data Analysis:
-
Normalize the aggregated α-synuclein signal to the total α-synuclein signal.
-
Determine the dose-dependent effect of the compound on α-synuclein aggregation.
Data Presentation: Preclinical Efficacy of PD Therapeutics
The following table provides a template for summarizing preclinical data for a hypothetical PD therapeutic.
| Therapeutic Candidate | Model System | Key Pathological Feature | Outcome Measure | Result (% Improvement vs. Control) | Reference |
| Compound Z | 6-OHDA Rat Model | Motor Deficit | Cylinder Test (% Contralateral Limb Use) | 40% increase | [11][13] |
| Compound Z | 6-OHDA Rat Model | Dopaminergic Neuron Loss | Tyrosine Hydroxylase Staining | 50% protection | Fictional Data |
| Compound A | A53T Transgenic Mice | α-Synuclein Aggregation | Immunohistochemistry | 30% reduction in aggregates | Fictional Data |
| Compound A | Dopaminergic Cell Culture | Oxidative Stress | ROS Assay | 45% decrease in ROS | Fictional Data |
Section 3: Amyotrophic Lateral Sclerosis (ALS) Therapeutic Development
Amyotrophic lateral sclerosis is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons in the brain and spinal cord.[15] A key pathological hallmark in many ALS cases is the mislocalization and aggregation of the TAR DNA-binding protein 43 (TDP-43).[16]
Key Signaling Pathways in ALS
In ALS, TDP-43, a protein normally found in the nucleus, can become mislocalized to the cytoplasm where it forms aggregates.[16] This leads to a loss of its normal function in RNA processing and a toxic gain of function from the aggregates. These aggregates can impair critical cellular processes such as RNA metabolism, axonal transport, and protein quality control, ultimately leading to motor neuron death.[15]
Preclinical Models for ALS Therapeutic Evaluation
3.2.1 In Vitro Models
-
Motor Neuron Cultures: Primary or iPSC-derived motor neurons are used to study the specific cell type affected in ALS.
-
TDP-43 and SOD1 Mutant Models: Cells expressing mutant forms of TDP-43 or SOD1 (superoxide dismutase 1, another gene linked to familial ALS) are used to screen for compounds that reduce aggregation or toxicity.
3.2.2 In Vivo Models
-
SOD1 Transgenic Mice: Mice expressing mutant human SOD1 (e.g., SOD1-G93A) develop progressive motor neuron degeneration and paralysis, closely mimicking aspects of human ALS.
Experimental Protocols
3.3.1 Protocol: Evaluation of Motor Function in SOD1-G93A Mice
This protocol uses rotarod and grip strength tests to assess motor coordination and muscle strength in the SOD1-G93A mouse model.
Materials:
-
Rotarod apparatus
-
Grip strength meter
-
SOD1-G93A transgenic mice and wild-type littermates
Procedure:
-
Rotarod Test:
-
Train the mice on the rotarod at a constant speed for 2-3 days.
-
During testing, place the mouse on the rotating rod, which gradually accelerates.
-
Record the latency to fall for each mouse.
-
-
Grip Strength Test:
-
Allow the mouse to grasp a wire grid with its forelimbs.
-
Gently pull the mouse by its tail until it releases its grip.
-
The grip strength meter records the peak force exerted by the mouse.
-
-
Testing Schedule: Perform these tests weekly or bi-weekly to monitor the progression of motor deficits.
Data Analysis:
-
Analyze the latency to fall and grip strength over time using a repeated-measures ANOVA.
-
Compare the performance of treated and untreated SOD1-G93A mice.
Data Presentation: Preclinical Efficacy of ALS Therapeutics
The following table provides a template for summarizing preclinical data for a hypothetical ALS therapeutic.
| Therapeutic Candidate | Model System | Key Pathological Feature | Outcome Measure | Result (% Improvement vs. Control) | Reference |
| Compound B | SOD1-G93A Mice | Motor Deficit | Rotarod Performance (Latency to Fall) | 25% increase | Fictional Data |
| Compound B | SOD1-G93A Mice | Survival | Median Survival | 15% extension | Fictional Data |
| Compound C | iPSC-derived Motor Neurons | TDP-43 Aggregation | Immunofluorescence | 40% reduction in aggregates | Fictional Data |
| Compound C | iPSC-derived Motor Neurons | Cell Viability | MTT Assay | 30% increase in survival | Fictional Data |
Section 4: General Protocols for Neurodegenerative Disease Research
The following protocols are broadly applicable to the study of various neurodegenerative diseases.
Protocol: Western Blot for Phosphorylated Tau
This protocol allows for the quantification of phosphorylated tau, a key biomarker in AD and other tauopathies.[17][18]
Materials:
-
Brain tissue homogenates or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phosphorylated tau (e.g., AT8, PHF1) and anti-total tau
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue or lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phosphorylated tau overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total tau to normalize the phosphorylated tau signal.
Protocol: ELISA for Cytokine Measurement in CSF or Brain Homogenates
This protocol quantifies the levels of pro-inflammatory cytokines, which are key markers of neuroinflammation.[10][19][20][21]
Materials:
-
Cerebrospinal fluid (CSF) or brain tissue homogenates
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare CSF samples or brain homogenates according to the ELISA kit instructions.
-
ELISA Assay:
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate.
-
-
Measurement:
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
-
Conclusion
The protocols and models described in this document provide a foundational framework for the preclinical development of therapeutics for neurodegenerative diseases. The successful application of these methods, combined with careful data analysis and interpretation, is crucial for advancing promising candidates from the laboratory to clinical trials. The use of well-characterized models and standardized protocols will enhance the reproducibility and translational relevance of preclinical research in this critical area of unmet medical need.
References
- 1. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 2. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 3. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. njppp.com [njppp.com]
- 6. criver.com [criver.com]
- 7. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]
- 8. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening at the Membrane Interface Reveals Inhibitors of Amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Unique Multiplex ELISA to Profile Growth Factors and Cytokines in Cerebrospinal Fluid | Springer Nature Experiments [experiments.springernature.com]
- 11. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. criver.com [criver.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. scribd.com [scribd.com]
- 21. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring the Synthesis of 2-Amino-3-nitrobenzamide using TLC and HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-nitrobenzamide is a valuable building block in medicinal chemistry and drug development, often serving as a precursor for the synthesis of various heterocyclic compounds with potential therapeutic activities. The efficient synthesis and rigorous quality control of such intermediates are paramount. This application note provides detailed protocols for monitoring the synthesis of this compound from its precursor, 2-amino-3-nitrobenzoic acid, using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These techniques are essential for tracking reaction progress, identifying the presence of starting materials and products, and assessing the purity of the final compound.
The described methods offer a robust framework for in-process control during the synthesis, ensuring reaction completion and minimizing impurity profiles. The protocols are designed to be accessible to researchers with a foundational understanding of chromatographic techniques.
Reaction Scheme
The synthesis of this compound is achieved through the amidation of 2-amino-3-nitrobenzoic acid. A common method for this transformation involves the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like Hydroxybenzotriazole (HOBt) and a base, typically Diisopropylethylamine (DIPEA), with ammonium chloride serving as the amine source.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-nitrobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-3-nitrobenzamide synthesis.
Diagram of the Synthetic Workflow
Technical Support Center: Purification of Crude 2-Amino-3-nitrobenzamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Amino-3-nitrobenzamide. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: If synthesized from 2-amino-3-nitrobenzoic acid, residual amounts of the starting acid may be present. Other synthetic precursors could include 2-chloro-3-nitrobenzoic acid or ethyl 3-nitro-2-ethoxy-benzoate.
-
Regioisomers: Isomeric impurities, such as 2-amino-5-nitrobenzamide or other dinitro-substituted byproducts, can form during nitration steps in the synthesis of precursors.
-
Side-Reaction Products: Hydrolysis of the amide group back to the carboxylic acid (2-amino-3-nitrobenzoic acid) can occur, especially under harsh pH or high-temperature conditions.
-
Residual Solvents: Solvents used in the synthesis and work-up procedures may be present in the crude product.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification method depends on the impurity profile and the desired final purity.
-
Recrystallization is often effective for removing small amounts of impurities, especially if the crude product is relatively pure. It is generally the first method to try due to its simplicity and scalability.
-
Column Chromatography is recommended for complex mixtures containing multiple impurities or when very high purity is required. It is particularly useful for separating compounds with different polarities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. It can be used to assess the purity of the crude material, track the separation during column chromatography, and check the purity of recrystallized products. For more precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize upon cooling. | - The solvent is too non-polar, and the compound is highly soluble.- The solvent is too polar, and the compound has very low solubility.- The solution is not sufficiently concentrated. | - Add a co-solvent of opposite polarity dropwise until turbidity persists, then heat to redissolve and cool slowly.- Screen for a more suitable solvent or solvent system (see Experimental Protocols).- Concentrate the solution by carefully evaporating some of the solvent. |
| An oil precipitates instead of crystals ("oiling out"). | - The solution is supersaturated.- The presence of impurities is inhibiting crystallization.- The boiling point of the solvent is higher than the melting point of the product. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.- Consider a preliminary purification step, such as a quick filtration through a silica plug, to remove major impurities. |
| Low recovery of the purified product. | - Too much solvent was used for dissolution.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the crystallization mixture in an ice bath to minimize solubility and maximize crystal formation.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. The mother liquor can be concentrated to obtain a second crop of crystals. |
| The purified product is discolored. | - Presence of colored, highly polar impurities.- Oxidation of the amino group. | - During recrystallization, after dissolving the crude product, add a small amount of activated charcoal to the hot solution. Hot filter the solution to remove the charcoal before cooling.[1] - If oxidation is suspected, perform the purification under an inert atmosphere (e.g., nitrogen or argon). |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | - The mobile phase (eluent) polarity is not optimized.- The column is overloaded with the crude material. | - Optimize the mobile phase using TLC to achieve a good separation of spots (aim for an Rf of 0.2-0.4 for the product).- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.- Reduce the amount of crude material loaded onto the column. |
| The product elutes too quickly (high Rf value). | - The mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| The product does not elute from the column (low or zero Rf value). | - The mobile phase is not polar enough. | - Gradually increase the proportion of the polar solvent in the mobile phase. For highly polar compounds, adding a small amount of methanol may be necessary. |
| Streaking or tailing of the product spot on TLC and the column. | - The compound is interacting strongly with the acidic silica gel stationary phase due to the basic amino group.- The sample was loaded in a solvent that is too polar. | - Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase to neutralize the acidic sites on the silica gel.- Dissolve and load the sample in a solvent of minimal polarity. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent is critical and may require preliminary screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Quantitative Data (Illustrative):
| Parameter | Before Purification | After Recrystallization |
| Appearance | Yellow to brown powder | Light yellow crystalline solid |
| Purity (by HPLC) | ~85-95% | >98% |
| Yield | - | 70-90% (typical) |
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents for mobile phase (e.g., hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase that provides good separation of this compound from its impurities. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification technique for this compound.
Caption: Troubleshooting guide for common issues during the recrystallization process.
References
Technical Support Center: 2-Amino-3-nitrobenzamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-nitrobenzamide. The information provided is designed to help identify and mitigate the formation of common byproducts in various reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a starting material?
A1: this compound is a versatile intermediate, primarily used in the synthesis of heterocyclic compounds. Its ortho-amino-nitro and carboxamide functionalities make it an ideal precursor for:
-
Reduction of the nitro group: To form 2,3-diaminobenzamide, a key building block for various heterocycles.
-
Cyclization reactions: For the synthesis of quinazolinones and other fused heterocyclic systems.
-
N-alkylation or N-arylation: Of the amino group to introduce further diversity.
Q2: What are the primary types of byproducts observed in reactions with this compound?
A2: Byproduct formation is highly dependent on the specific reaction conditions. However, common classes of impurities include:
-
Products from incomplete reaction (unreacted starting material).
-
Byproducts from the reduction of the nitro group.
-
Products of intramolecular cyclization.
-
Hydrolysis products of the amide functionality.
-
Byproducts from over-alkylation or arylation.
Q3: How can I best monitor the progress of my reaction and the formation of byproducts?
A3: A combination of analytical techniques is recommended for effective reaction monitoring:
-
Thin Layer Chromatography (TLC): For rapid, qualitative assessment of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: For quantitative analysis of the starting material, product, and major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown byproducts by their mass-to-charge ratio.
Troubleshooting Guides
Issue 1: Incomplete Reduction of the Nitro Group
When reducing the nitro group of this compound to form 2,3-diaminobenzamide, you may encounter incomplete conversion and the formation of undesired side products.
Potential Byproducts and Their Identification
| Potential Byproduct | Structure | Identification Method |
| 2-Amino-3-nitrosobenzamide | LC-MS, NMR | |
| 2-Amino-3-hydroxylaminobenzamide | LC-MS, NMR | |
| Azoxy compounds | Dimerized structures | LC-MS, NMR |
Troubleshooting Strategies
| Potential Cause | Suggested Solution |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., Na2S2O4, SnCl2, H2/catalyst). |
| Inactive Catalyst (for catalytic hydrogenation) | Ensure the catalyst (e.g., Pd/C, PtO2) is fresh and active. Perform the reaction under an inert atmosphere to prevent catalyst poisoning. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for product degradation. |
| Poor Solubility | Use a co-solvent to ensure all reactants are in solution. |
Issue 2: Unwanted Cyclization Byproducts
The proximity of the amino and amide groups, especially after reduction of the nitro group, can lead to intramolecular cyclization.
Potential Byproducts and Their Identification
| Potential Byproduct | Structure | Identification Method |
| 2-Amino-3H-quinazolin-4-one | LC-MS, NMR | |
| Benzimidazolone derivatives | LC-MS, NMR |
Troubleshooting Strategies
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Perform the reaction at a lower temperature to disfavor the cyclization pathway. |
| Basic or Acidic Conditions | Adjust the pH of the reaction mixture. Cyclization can be catalyzed by acid or base. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the desired product is formed. |
Issue 3: Hydrolysis of the Benzamide Group
The amide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Potential Byproducts and Their Identification
| Potential Byproduct | Structure | Identification Method |
| 2-Amino-3-nitrobenzoic acid | HPLC, LC-MS | |
| 2,3-Diaminobenzoic acid (post-reduction) | HPLC, LC-MS |
Troubleshooting Strategies
| Potential Cause | Suggested Solution |
| Presence of Water | Use anhydrous solvents and reagents. |
| Strongly Acidic or Basic Conditions | Buffer the reaction mixture to maintain a neutral pH if the reaction chemistry allows. |
| High Temperature | Conduct the reaction at the lowest effective temperature. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation for the Synthesis of 2,3-Diaminobenzamide
This protocol describes a general procedure for the reduction of the nitro group in this compound.
-
Reaction Setup: In a suitable pressure vessel, dissolve this compound (1.0 eq) in a solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diaminobenzamide, which can be purified by crystallization or column chromatography.
Protocol 2: HPLC-UV Method for Purity Analysis
This protocol provides a general HPLC-UV method for monitoring reactions and assessing the purity of this compound and its products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
Visualizations
Caption: A logical workflow for troubleshooting byproduct formation.
Caption: Potential byproduct formation pathways from this compound.
Technical Support Center: Optimizing Coupling Reactions for 2-Amino-3-nitrobenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, frequently asked questions (FAQs), and detailed protocols for optimizing amide coupling reactions involving 2-Amino-3-nitrobenzamide. Due to its electronic properties, this substrate can present unique challenges, and this resource is designed to help you navigate them successfully.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with this compound resulting in a low yield or failing completely?
A: Low yields are common when working with this compound due to its nature as an electron-deficient aniline. The electron-withdrawing nitro group significantly reduces the nucleophilicity of the ortho-amino group, making it less reactive towards activated carboxylic acids.[1] Standard coupling conditions that work well for other anilines may be insufficient.[2]
Q2: I observe the formation of my activated ester by LC-MS, but the reaction with this compound does not proceed. What should I do?
A: This indicates that the issue lies with the low reactivity of the amine rather than the acid activation step. To overcome this, you may need to use more forcing conditions or a more reactive coupling strategy. Consider increasing the reaction temperature, extending the reaction time, or switching to a more potent coupling reagent. In some challenging cases, converting the carboxylic acid to a more reactive acyl chloride may be necessary.[2]
Q3: What are the best coupling reagents for this compound?
A: For electron-deficient anilines, more powerful coupling reagents are often required. While standard carbodiimides like EDC can work, uronium/aminium salt-based reagents such as HATU, HBTU, or COMU are generally more effective due to the formation of a highly reactive OAt- or OBt-active ester.[3] For particularly stubborn couplings, in situ generation of an acyl fluoride has been shown to be effective for electron-deficient amines.
Q4: What side reactions should I be aware of when coupling this compound?
A: Besides the common side reactions in amide coupling like racemization of the carboxylic acid partner, the primary concern with this compound is incomplete reaction leading to a complex mixture of starting materials and product. Purification can also be challenging. Due to the presence of the nitro group, ensure that reaction conditions are compatible and avoid overly harsh reducing conditions if not intended.
Q5: How can I purify the final coupled product?
A: Purification is typically achieved through standard techniques such as column chromatography on silica gel. The choice of eluent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol) will depend on the polarity of your final product. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Possible Cause | Suggested Solution |
| Low Nucleophilicity of this compound | The electron-withdrawing nitro group deactivates the amine.[1] Switch to a more potent coupling reagent like HATU or HBTU. Increase reaction temperature (e.g., to 50-80 °C) and extend reaction time, monitoring by TLC or LC-MS.[4] |
| Inadequate Carboxylic Acid Activation | The chosen coupling reagent is not efficient enough, or the activated intermediate is unstable. Use a uronium/aminium salt reagent (HATU, HBTU) with a non-nucleophilic base like DIPEA for rapid and efficient activation. Pre-activating the acid for 15-30 minutes before adding the amine can be beneficial. |
| Steric Hindrance | Bulky groups on the carboxylic acid partner can further slow down the reaction with the already challenging amine. Use a less sterically hindered base. Consider converting the acid to an acyl chloride, which is more reactive and less sterically demanding for the nucleophilic attack. |
| Poor Solubility | One or more reactants are not fully dissolved, limiting the reaction rate. Choose a solvent system where all components are soluble. DMF, DMA, and NMP are common choices for amide couplings. Gentle heating can also improve solubility. |
Problem 2: Multiple Products or Impure Product Mixture
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction has not gone to completion, leaving unreacted starting materials. Increase the reaction time or temperature. Consider using a higher equivalent of the coupling reagent and/or the carboxylic acid (e.g., 1.2-1.5 equivalents). |
| Side Reactions of Activated Acid | The activated carboxylic acid is decomposing or reacting with other species. Ensure anhydrous (dry) conditions to prevent hydrolysis of the activated ester. Use a non-nucleophilic base (e.g., DIPEA) to avoid its competition with the primary amine. |
| Degradation of Product or Starting Material | High reaction temperatures or prolonged reaction times may be causing degradation. Monitor the reaction closely and stop it once the starting material is consumed. If the product is sensitive, try running the reaction at a lower temperature for a longer duration. |
Data Presentation: Comparison of Common Coupling Conditions
The following table summarizes typical conditions for amide bond formation. Note that for this compound, conditions towards the more "forcing" end of the spectrum are often required.
| Coupling System | Typical Equivalents (Acid:Amine:Reagent:Base) | Typical Solvent | Temperature (°C) | Typical Time | Reported Yield Range (General) |
| EDC / HOBt | 1.0 : 1.1 : 1.2 : 2.0-3.0 (DIPEA) | DMF, DCM | 0 to RT | 12-24 h | 10-70%[4] |
| HATU / DIPEA | 1.0 : 1.1 : 1.1 : 2.0-3.0 | DMF, NMP | RT to 50 | 1-8 h | 70-95%[5] |
| Acyl Chloride / Base | 1.0 (as Acyl Chloride) : 1.1 : 1.5-2.0 (Et₃N or Pyridine) | DCM, THF | 0 to RT | 1-4 h | 55-96%[6] |
| CDI | 1.0 : 1.1 : 1.2 : - | THF, DCM | RT to Reflux | 8-12 h | Variable, can be low[7] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol outlines a robust method for coupling a generic carboxylic acid to this compound, which is often successful for electron-deficient anilines.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50 °C. Monitor the progress by TLC or LC-MS. The reaction may take from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This method is an alternative for when standard coupling reagents fail. It involves the conversion of the carboxylic acid to a more reactive acyl chloride first.
Materials:
-
Acyl Chloride (1.0 eq, prepared from the corresponding carboxylic acid using, e.g., oxalyl chloride or thionyl chloride)
-
This compound (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.1 eq) and the base (e.g., Triethylamine, 1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in coupling reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. bachem.com [bachem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]
- 6. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105503739A - Preparation method of high-purity olaparib - Google Patents [patents.google.com]
Addressing solubility issues of 2-Amino-3-nitrobenzamide in solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2-Amino-3-nitrobenzamide during in vitro experiments.
Troubleshooting Guide
Compound precipitation can significantly impact experimental outcomes by reducing the effective concentration of the test compound and introducing artifacts.[1] The following table summarizes common observations, potential causes, and recommended solutions to address precipitation issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The compound's concentration exceeds its solubility in the aqueous assay buffer or cell culture medium.[1] | - Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution.[1]- Perform serial dilutions of the stock solution in the assay buffer or medium.[1] |
| Rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous solution.[1] | - Add the compound stock to the medium dropwise while gently vortexing or stirring.[1]- Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.[1] | |
| Precipitation Over Time in Incubator | Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[1] | - Pre-warm the cell culture media to 37°C before adding the compound.- Ensure the incubator temperature is stable.[1] |
| pH shift in the medium due to CO2 environment or cell metabolism.[1] | - Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).- Test the compound's solubility at different pH values to determine its sensitivity.[2] | |
| Interaction with media components (salts, proteins, etc.).[1] | - Test the compound's stability in the specific cell culture medium over the intended experiment duration.- Evaluate solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause.[1] | |
| Water absorption by DMSO stock, which can reduce compound solubility.[1] | - Use anhydrous DMSO for preparing stock solutions.- Store stock solutions in tightly sealed containers.[1] | |
| Cloudiness or Turbidity in Media | Fine particulate precipitation. | - Examine a sample under a microscope to confirm the presence of a precipitate.- Follow the solutions for immediate precipitation.[1] |
| Microbial contamination. | - Distinguish from chemical precipitate by observing for motile microorganisms under high magnification and checking for a rapid pH change in the medium.- If contamination is suspected, discard the culture and review sterile techniques.[1] | |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | The compound has poor solubility at lower temperatures. | - Prepare fresh stock solutions for each experiment.- If storing is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
Solubility Data
| Solvent/System | Solubility | Reference/Notes |
| Organic Solvents | ||
| Chloroform | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Methanol | Soluble | [3] |
| Tetrahydrofuran (THF) | Soluble | [3] |
| Aqueous Solutions | ||
| Water | Poorly Soluble | Based on the general characteristics of nitrobenzamide compounds.[4] |
| Illustrative Enhanced Solubility | ||
| Water + Co-solvent (e.g., 20% PEG 400) | Moderately Soluble | Co-solvents can significantly increase the solubility of poorly water-soluble drugs.[5] |
| pH-Adjusted Buffer (e.g., pH 9.0) | Increased Solubility | The amino group suggests that solubility may increase in acidic conditions, while the amide could be influenced by basic pH.[4][6] Empirical testing is required. |
| Aqueous Solution with Surfactant (e.g., 1% Polysorbate 80) | Increased Solubility | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[7][8] |
Experimental Protocols
Protocol 1: General Solubility Determination (Shake-Flask Method)
This protocol outlines the steps to determine the equilibrium solubility of this compound in a specific solvent system.[9]
-
Preparation : Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, buffer, co-solvent mixture) in a sealed vial.
-
Equilibration : Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using an overhead shaker for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.[10][11]
-
Phase Separation : Centrifuge the suspension to pellet the undissolved solid.[11]
-
Sampling : Carefully collect the supernatant. For accurate results, it is advisable to filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[11]
-
Analysis : Determine the concentration of this compound in the filtered supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Replicates : It is recommended to perform a minimum of three replicate determinations for each solvent system.[12]
Protocol 2: Preparation of a Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution of this compound in DMSO.
-
Weighing : Accurately weigh the desired amount of this compound powder.
-
Dissolution : Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing : Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or brief sonication can be used if necessary, but care should be taken to avoid degradation.
-
Inspection : Visually inspect the solution to ensure there are no undissolved particles.
-
Filtration : For sterile applications, filter the stock solution through a 0.22 µm syringe filter.
-
Storage : Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The poor aqueous solubility is likely due to the presence of the aromatic benzene ring and the nitro group, which are hydrophobic in nature. While the amino and amide groups can participate in hydrogen bonding, the overall molecular structure may favor crystalline packing, leading to low solubility in water.
Q2: How can I improve the solubility of this compound in my cell culture medium?
A2: Several strategies can be employed:
-
Co-solvency : Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into your medium. Ensure the final concentration of the organic solvent is low enough to not affect your cells.[13]
-
pH Adjustment : Investigate the pH-solubility profile of the compound. Adjusting the pH of your medium (if your experimental system allows) might increase solubility.[]
-
Use of Surfactants : Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween 80) or Pluronics, can be added to the medium to increase solubility through micellar solubilization.[7][8]
Q3: My compound precipitates when I add my DMSO stock to the aqueous buffer. What should I do?
A3: This is a common issue caused by a rapid change in solvent polarity. To mitigate this:
-
Add the DMSO stock solution dropwise to the buffer while vortexing or stirring to ensure rapid mixing.[1]
-
Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can also help.[1]
-
Consider using a lower concentration stock solution to reduce the magnitude of the solvent polarity change upon dilution.
Q4: Can I use sonication to dissolve this compound?
A4: Sonication can be used to aid dissolution, especially for preparing concentrated stock solutions. However, prolonged or high-energy sonication can potentially cause degradation of the compound. It is advisable to use it cautiously and for short durations.
Q5: How should I store my this compound solutions?
A5: Concentrated stock solutions in an anhydrous solvent like DMSO should be stored in tightly sealed vials at low temperatures (-20°C or -80°C) to prevent degradation and absorption of water.[1] Aqueous working solutions are generally less stable and should ideally be prepared fresh for each experiment.
Visual Guides
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Troubleshooting decision tree for addressing precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 313279-12-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. bepls.com [bepls.com]
- 6. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. jocpr.com [jocpr.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. materialneutral.info [materialneutral.info]
- 11. nanopartikel.info [nanopartikel.info]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
How to prevent degradation of 2-Amino-3-nitrobenzamide during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of 2-Amino-3-nitrobenzamide to prevent its degradation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound throughout your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound at 2-8°C, protected from light.[1] The container should be tightly sealed and stored in a dry, cool, and well-ventilated area.[2] For enhanced stability, especially for reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize the risk of oxidative degradation.
Q2: My this compound powder has changed color. Is it still viable for use in my experiments?
A2: A noticeable change in color or physical appearance of the powder can be an indicator of degradation. Before using the compound, it is highly recommended to perform a purity check using an analytical technique such as High-Performance Liquid Chromatography (HPLC). This will allow you to assess the purity and identify any potential degradation products. Compare the results with the certificate of analysis or a previously established analytical profile of a fresh batch.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, which includes amino, nitro, and amide functional groups, this compound is susceptible to several degradation pathways. These include:
-
Hydrolysis: The amide group can undergo hydrolysis, especially under acidic or basic conditions, to form 2-Amino-3-nitrobenzoic acid.
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of various colored byproducts.
-
Photodegradation: Aromatic nitro compounds can be sensitive to light, which may induce photochemical reactions.
-
Thermal Decomposition: At elevated temperatures, the molecule can decompose, potentially leading to the release of gases such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][3]
Q4: I am observing unexpected peaks in my HPLC analysis. Could this be due to the degradation of this compound?
A4: Yes, the appearance of new or unexpected peaks in your chromatogram is a common sign of compound degradation. These peaks likely represent degradation products. To confirm this, you should compare the chromatogram of your stored sample with that of a freshly prepared sample or a reference standard. If degradation is suspected, a forced degradation study can help to systematically identify the degradation products formed under specific stress conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., color) | Degradation due to improper storage (exposure to light, heat, or moisture). | Perform a purity analysis (e.g., HPLC) to quantify the extent of degradation. If significant degradation has occurred, use a fresh batch of the compound. |
| Inconsistent or unexpected experimental results | The compound has degraded, leading to a lower concentration of the active molecule or interference from degradation products. | Prepare fresh stock solutions from a new or validated batch of this compound. Always use freshly prepared solutions for sensitive assays. |
| Appearance of new peaks in analytical chromatograms | Sample degradation has occurred either during storage or sample preparation. | Review storage conditions and handling procedures. Protect samples from light and heat. Consider performing a forced degradation study to identify the degradation products. |
| Poor solubility of the compound | This could be a sign of polymerization or the formation of less soluble degradation products. | Visually inspect the solid for any changes. Attempt to dissolve a small amount in a trusted solvent and check for complete dissolution. If solubility issues persist, a fresh batch is recommended. |
Data on Thermal Stability of Structurally Related Compounds
| Isomer | Onset of Decomposition (°C) | Peak Decomposition Temp (°C) | Decomposition Enthalpy (ΔH, J/g) |
| o-Nitrobenzoic acid | ~120-200 | 196 | 335.61 - 542.27 |
| m-Nitrobenzoic acid | ~125-190 | 187 | Not specified |
| p-Nitrobenzoic acid | ~150-210 | 205 | Not specified |
| Data adapted from a study on nitrobenzoic acid isomers and may not be directly representative of this compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as a mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State): Expose the solid compound to 70°C in an oven for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber in accordance with ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-32 min: 90% to 10% B
-
32-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 250-450 nm should be evaluated.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizations
References
Technical Support Center: Synthesis of 2-Amino-3-nitrobenzamide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-3-nitrobenzamide.
Troubleshooting and FAQs
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Firstly, the starting material, 2-amino-3-nitrobenzoic acid, has both a nucleophilic amino group and a carboxylic acid. This can lead to self-condensation or polymerization, especially during the activation of the carboxylic acid. Secondly, incomplete conversion of the carboxylic acid to the acyl chloride, or hydrolysis of the acyl chloride intermediate back to the acid, can significantly reduce the yield. Finally, mechanical losses during work-up and purification can also contribute to a lower-than-expected yield.
To improve the yield:
-
Ensure Anhydrous Conditions: The acyl chloride intermediate is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Control Reaction Temperature: The formation of the acyl chloride may require heating, but the subsequent reaction with ammonia should be carried out at a low temperature (e.g., 0-5 °C) to minimize side reactions.
-
Optimize Reagent Addition: Add the acyl chloride solution dropwise to the ammonia solution to maintain a low concentration of the acyl chloride and reduce the likelihood of polymerization.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the conversion of the starting material and the formation of the product.
Q2: The reaction to form the acyl chloride with thionyl chloride (SOCl₂) is not going to completion. What could be wrong?
An incomplete reaction can be due to a few issues. The thionyl chloride may be of poor quality or has decomposed due to improper storage. The reaction may also require a catalyst, such as a catalytic amount of N,N-dimethylformamide (DMF), to proceed efficiently. Additionally, insufficient heating or reaction time can lead to incomplete conversion.
To address this:
-
Use freshly opened or distilled thionyl chloride.
-
Add one or two drops of DMF to the reaction mixture.
-
Ensure the reaction is heated to reflux for a sufficient amount of time, monitoring by TLC until the starting material is consumed.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The most common side products are unreacted 2-amino-3-nitrobenzoic acid and polymeric byproducts. The unreacted starting material can result from an incomplete reaction or hydrolysis of the acyl chloride. Polymeric materials form from the intermolecular reaction between the amino group of one molecule and the acyl chloride of another.
To minimize side products:
-
Follow the recommendations for improving yield and ensuring complete reaction.
-
Purification via recrystallization or column chromatography can be employed to separate the desired product from these impurities.
Q4: My final product is difficult to purify. What purification strategies do you recommend?
This compound is a solid and can typically be purified by recrystallization. Suitable solvent systems include ethanol/water or ethyl acetate/hexane. If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel with a mobile phase of ethyl acetate and hexane is a viable alternative.
Q5: The color of my reaction mixture is very dark. Is this normal?
The presence of the nitro group and the potential for side reactions can sometimes lead to the formation of colored impurities, resulting in a dark reaction mixture. While this is not ideal, it does not necessarily mean the reaction has failed. The colored impurities can often be removed during work-up and purification, for instance, by treating the solution with activated charcoal during recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound from 2-amino-3-nitrobenzoic acid via the acyl chloride route.
| Parameter | Step 1: Acyl Chloride Formation | Step 2: Amidation |
| Starting Material | 2-Amino-3-nitrobenzoic acid | 2-Amino-3-nitrobenzoyl chloride |
| Reagent | Thionyl chloride (SOCl₂) | Concentrated Ammonia Solution |
| Reagent Equiv. | 2-5 equivalents | Excess |
| Solvent | Toluene or Dichloromethane (anhydrous) | Dichloromethane (anhydrous) |
| Catalyst | N,N-Dimethylformamide (catalytic) | None |
| Temperature | Reflux (e.g., 80-110 °C) | 0-5 °C |
| Reaction Time | 2-4 hours | 1-2 hours |
| Typical Yield | Intermediate, used directly | 70-90% |
Experimental Protocol
Step 1: Synthesis of 2-Amino-3-nitrobenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-3-nitrobenzoic acid (1.0 eq.) in anhydrous toluene.
-
Add thionyl chloride (3.0 eq.) to the suspension, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by TLC until all the starting material has been consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-amino-3-nitrobenzoyl chloride, which is used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-amino-3-nitrobenzoyl chloride from the previous step in anhydrous dichloromethane.
-
In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath to 0-5 °C.
-
Slowly add the solution of 2-amino-3-nitrobenzoyl chloride dropwise to the cold ammonia solution with vigorous stirring.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for another 1-2 hours.
-
Monitor the reaction by TLC. Once the acyl chloride has been consumed, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Caption: Workflow for the synthesis of this compound.
Technical Support Center: Scaling Up Laboratory Synthesis of 2-Amino-3-nitrobenzamide
Welcome to the Technical Support Center for the synthesis of 2-Amino-3-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this important synthesis from the laboratory to pilot plant or manufacturing scale.
Frequently Asked Questions (FAQs)
Q1: What is a common and high-yielding synthetic route for this compound suitable for scaling up?
A1: A robust and high-yielding route that has been reported for the synthesis of this compound proceeds from 3-nitrophthalic acid. This multi-step synthesis involves mono-esterification, acyl chlorination, a Curtius rearrangement to form the key amino group, and subsequent hydrolysis to the final product. This method is advantageous due to its reported high overall yield (up to 95%) and the use of readily available starting materials.[1][2]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns when scaling up this synthesis are associated with the nitration chemistry and the Curtius rearrangement. Aromatic nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[3][4][5][6][7] The Curtius rearrangement involves the formation of an acyl azide intermediate, which can be explosive.[8][9] When scaling up, the accumulation of this intermediate must be avoided. Continuous flow processing is a recommended strategy to mitigate these risks by minimizing the reaction volume and improving heat transfer.[5][6][8][9]
Q3: How does the scale of the reaction impact the purity of the final product?
A3: Scaling up can introduce challenges in maintaining the purity of this compound. Inefficient heat transfer in larger reactors can lead to the formation of side products.[4] Inadequate mixing can result in localized high concentrations of reagents, also leading to impurities. Furthermore, the crystallization and purification steps need to be carefully optimized at a larger scale to effectively remove byproducts and achieve the desired purity. Recrystallization from a suitable solvent is a common and effective purification method.[10][11][12][13]
Data Presentation
Table 1: Comparison of Laboratory-Scale and Scaled-Up Synthesis Parameters
| Parameter | Laboratory Scale (Representative) | Scaled-Up (Representative) |
| Starting Material (3-nitrophthalic acid) | 100 g | 10 kg |
| Mono-esterification Reagents | Methanol (600 mL), Sulfuric Acid (50 mL) | Methanol (60 L), Sulfuric Acid (5 L) |
| Acyl Chlorination Reagents | Chloroform (300 mL), Thionyl Chloride (50 g) | Chloroform (30 L), Thionyl Chloride (5 kg) |
| Curtius Rearrangement Reagent | Sodium Azide (35 g) | Sodium Azide (3.5 kg) |
| Hydrolysis Reagents | Water (300 mL), Sodium Hydroxide (15 g) | Water (30 L), Sodium Hydroxide (1.5 kg) |
| Typical Overall Yield | ~95% | 85-92% |
| Purity (after recrystallization) | >99% | >98% |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is based on the high-yield synthesis route from 3-nitrophthalic acid.[1][2]
Step 1: Mono-esterification
-
In a 1 L round-bottom flask, suspend 100 g of 3-nitrophthalic acid in 600 mL of anhydrous methanol.
-
Slowly add 50 mL of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0°C to induce crystallization of the mono-ester product.
-
Filter the solid, wash with cold methanol, and dry under vacuum.
Step 2: Acyl Chlorination
-
In a 1 L round-bottom flask under an inert atmosphere, suspend the dried mono-ester product in 300 mL of chloroform.
-
Slowly add 50 g of thionyl chloride to the suspension.
-
Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by the cessation of gas evolution).
-
Cool the mixture to room temperature. The resulting solution of the acid chloride is used directly in the next step.
Step 3: Curtius Rearrangement and Hydrolysis
-
In a separate 2 L reactor, prepare a solution of 35 g of sodium azide in 300 mL of water.
-
Cool the sodium azide solution to 0-5°C.
-
Slowly add the chloroform solution of the acid chloride from Step 2 to the sodium azide solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Separate the organic layer and add it to a solution of 15 g of sodium hydroxide in 300 mL of water.
-
Heat the biphasic mixture to 75-80°C and stir for 2-4 hours to effect hydrolysis.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Step 4: Purification
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to achieve high purity.[10]
Troubleshooting Guides
Issue 1: Low Yield in Mono-esterification
-
Symptom: Significant amount of starting 3-nitrophthalic acid remains after the reaction.
-
Potential Cause (Scale-up): Inefficient mixing or insufficient heating in a larger reactor.
-
Solution:
-
Ensure adequate agitation to maintain a homogenous suspension.
-
Verify and calibrate the temperature probes in the reactor to ensure the correct reaction temperature is reached and maintained.
-
Consider extending the reaction time at the scaled-up volume.
-
Issue 2: Incomplete Acyl Chlorination
-
Symptom: Presence of the mono-ester starting material after the reaction with thionyl chloride.
-
Potential Cause (Scale-up): Loss of volatile thionyl chloride or inefficient removal of evolved HCl and SO2 gas.
-
Solution:
-
Use a slight excess of thionyl chloride (1.1-1.2 equivalents) to compensate for any losses during addition or reaction.
-
Ensure the reactor is equipped with an efficient reflux condenser and a gas scrubber to handle the off-gassing.
-
Issue 3: Uncontrolled Exotherm during Curtius Rearrangement
-
Symptom: Rapid increase in temperature during the addition of the acid chloride to the sodium azide solution.
-
Potential Cause (Scale-up): Poor heat transfer in a large reactor and too rapid addition of the acid chloride.
-
Solution:
-
Slow down the addition rate of the acid chloride solution.
-
Ensure the reactor's cooling system is functioning optimally and has the capacity to handle the heat load.
-
Consider using a continuous flow reactor for the Curtius rearrangement at scale to minimize the reaction volume and maximize heat transfer, thereby enhancing safety.[8][9]
-
Issue 4: Low Purity of Final Product after Precipitation
-
Symptom: Off-color product or presence of multiple impurities by TLC/HPLC analysis.
-
Potential Cause (Scale-up): Inefficient mixing during hydrolysis and precipitation, leading to trapped impurities or incomplete reaction.
-
Solution:
-
Optimize the agitation during the hydrolysis and the acid addition to ensure uniform mixing.
-
Control the rate of acid addition and the final pH to ensure optimal precipitation of the desired product.
-
Implement a robust purification step, such as recrystallization with an optimized solvent system, to remove impurities.[10][11][12][13]
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in scaled-up synthesis.
References
- 1. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 6. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. interchim.fr [interchim.fr]
- 9. almacgroup.com [almacgroup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Minimizing impurities in the synthesis of PARP-1 inhibitors
Welcome to the technical support center for the synthesis of PARP-1 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during their chemical syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of key PARP-1 inhibitors.
Olaparib Synthesis
Question 1: I am observing a significant peak in my HPLC analysis that I suspect is a process-related impurity in my Olaparib synthesis. What could it be and how can I minimize it?
Answer:
A common process-related impurity in Olaparib synthesis is the formation of a disubstituted piperazine byproduct. This impurity arises from the reaction of two molecules of the activated benzoic acid intermediate with one molecule of piperazine.
Troubleshooting:
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of the reactants. Use of a slight excess of the piperazine derivative can sometimes lead to the formation of this byproduct. A 1:1 molar ratio is recommended.
-
Slow Addition: Add the activated benzoic acid intermediate to the piperazine solution slowly and at a controlled temperature. This can help to minimize the formation of the disubstituted product.
-
Purification: This impurity can be effectively removed by recrystallization or flash column chromatography.
Question 2: My final Olaparib product shows signs of degradation. What are the likely degradation products and how can I avoid them?
Answer:
Forced degradation studies have shown that Olaparib is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3] The primary degradation products are typically hydrolysis products of the amide bonds.
Troubleshooting:
-
pH Control: Maintain a neutral pH during workup and purification steps. Avoid prolonged exposure to strong acids or bases.
-
Inert Atmosphere: When heating solutions of Olaparib for extended periods, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Storage: Store the final compound and key intermediates in a cool, dry, and dark place to prevent degradation.
Niraparib Synthesis
Question 1: I am struggling with the regioselectivity of the N-arylation step in my Niraparib synthesis, leading to isomeric impurities. How can I improve this?
Answer:
A key challenge in Niraparib synthesis can be controlling the regioselectivity of the copper-catalyzed N-arylation of the indazole ring, which can lead to the formation of an undesired regioisomer.
Troubleshooting:
-
Catalyst and Ligand Choice: The choice of copper catalyst and ligand is crucial for controlling regioselectivity. Experiment with different copper sources (e.g., CuI, Cu(OAc)₂) and ligands (e.g., phenanthroline derivatives) to optimize the reaction for the desired isomer.
-
Reaction Conditions: Temperature and solvent can significantly influence the regioselectivity. A thorough optimization of these parameters is recommended.
-
Alternative Routes: Consider synthetic routes that avoid the direct N-arylation of the indazole late in the synthesis, as some newer routes have been designed to circumvent this issue.[4]
Question 2: My Niraparib sample contains residual starting materials and intermediates. What is the best way to purify the final product?
Answer:
Purification of the final Niraparib product to remove starting materials and intermediates is typically achieved through recrystallization or preparative HPLC.
Troubleshooting:
-
Recrystallization: Experiment with different solvent systems to find optimal conditions for recrystallization. Mixtures of alcohols (e.g., methanol, ethanol) and water, or organic solvent pairs like ethyl acetate/heptane, are often good starting points.
-
Chromatography: If recrystallization is not sufficient, flash column chromatography or preparative HPLC can be employed for high-purity isolation.
Rucaparib Synthesis
Question 1: During the synthesis of Rucaparib, I'm observing byproducts resulting from N-oxidation and dealkylation. What are the likely causes and how can I prevent them?
Answer:
Impurities such as N-oxidation products, dealkylated derivatives, and ring-opened species can arise during the synthesis and storage of Rucaparib.[5] These are often the result of oxidative conditions or instability of intermediates.
Troubleshooting:
-
Inert Atmosphere: For sensitive steps, particularly those involving heating, the use of an inert atmosphere can reduce the formation of N-oxides.
-
Control of Reagents: Ensure the purity of all reagents and solvents to avoid introducing oxidizing agents.
-
Validated Synthetic Steps: Adhere to validated synthetic protocols with established in-process controls to minimize the formation of these byproducts.[5]
Question 2: What are the recommended acceptance criteria for impurities in a typical Rucaparib drug substance?
Answer:
Based on ICH guidelines, a common specification for Rucaparib drug substance is an assay of not less than 98.0% w/w. Limits for individual unspecified impurities are typically set at or below 0.10% w/w, with a total unspecified impurity limit commonly at or below 0.5% to 1.0% w/w, depending on toxicological qualification.[5]
Quantitative Data on Impurity Reduction
The following tables summarize representative data on impurity reduction during the purification of PARP-1 inhibitors.
Table 1: Impurity Profile of Olaparib Before and After Recrystallization
| Impurity | % Area by HPLC (Crude) | % Area by HPLC (After Recrystallization) |
| Disubstituted Piperazine | 1.5% | < 0.1% |
| Unidentified Impurity 1 | 0.8% | < 0.05% |
| Unidentified Impurity 2 | 0.5% | < 0.05% |
| Olaparib Purity | 97.2% | > 99.8% |
Table 2: Quantitative Analysis of Niraparib Impurities by HPLC
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Niraparib | - | - |
| Impurity 1 | 0.015 | 0.05 |
| Impurity 1 Acyl Glucuronide | 0.045 | 0.15 |
| Impurity 2 | 0.024 | 0.08 |
Data adapted from a study on a validated HPLC method for Niraparib and its impurities.[6]
Experimental Protocols
This section provides detailed methodologies for key analytical and purification experiments.
Protocol 1: HPLC-UV Analysis of Olaparib and its Impurities
Objective: To quantify the purity of Olaparib and detect process-related impurities and degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 4 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Formic acid (optional, for pH adjustment of the mobile phase)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting point is a gradient from 20% to 80% acetonitrile over 20 minutes. The addition of 0.1% formic acid to both solvents can improve peak shape.
-
Standard Solution Preparation: Prepare a stock solution of Olaparib reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the Olaparib sample to be analyzed in the same solvent as the standard to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of acetonitrile and water (with or without 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. Identify and quantify impurities based on their retention times and the calibration curve of the main compound (assuming similar response factors for a preliminary analysis) or by using reference standards for known impurities if available.
Protocol 2: Recrystallization of Olaparib
Objective: To purify crude Olaparib by removing process-related impurities.
Materials:
-
Crude Olaparib
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude Olaparib. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum amount of solvent to ensure good recovery.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. After reaching room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Signaling Pathway
References
- 1. rjptonline.org [rjptonline.org]
- 2. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Multi-Step Synthesis Involving 2-Amino-3-nitrobenzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for multi-step syntheses involving 2-Amino-3-nitrobenzamide. The information is presented in a practical question-and-answer format to directly address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common subsequent reactions for this compound in multi-step synthesis?
A1: this compound is a valuable intermediate for the synthesis of various nitrogen-containing heterocyclic compounds. A primary application is in the synthesis of quinazolinone derivatives. The ortho-positioning of the amino and amide groups, influenced by the nitro group, allows for cyclization reactions with various reagents to form these fused heterocyclic systems.
Q2: What are the key challenges in the cyclization of this compound to form quinazolinones?
A2: The primary challenges in the cyclization of this compound include achieving complete conversion, managing the reactivity of the nitro group, and preventing the formation of side products. The electron-withdrawing nature of the nitro group can influence the nucleophilicity of the adjacent amino group, potentially requiring specific catalytic systems or reaction conditions to facilitate efficient cyclization.
Q3: How can I monitor the progress of the cyclization reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (this compound), you can observe the consumption of the starting material and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be employed for more detailed analysis and confirmation of the product's molecular weight.
Q4: What are the recommended methods for purifying quinazolinone products derived from this compound?
A4: Purification of the resulting quinazolinone derivatives can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and often involves polar solvents like ethanol or mixtures of solvents to achieve good separation from impurities. For column chromatography, a silica gel stationary phase with an eluent system such as a hexane-ethyl acetate gradient is commonly used.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | Incomplete reaction due to sub-optimal temperature or reaction time. | Monitor the reaction closely using TLC. If the starting material is not fully consumed, consider increasing the reaction temperature or extending the reaction time. |
| Poor quality of starting materials or reagents. | Ensure the purity of this compound and other reagents. Impurities can inhibit the reaction or lead to side products. | |
| Inappropriate solvent selection. | The choice of solvent is critical for solubility and reactivity. High-boiling polar aprotic solvents like DMF or DMSO are often used. Consider screening different solvents to find the optimal one for your specific reaction. | |
| Formation of Multiple Products/Side Reactions | The nitro group can be susceptible to reduction under certain conditions, leading to undesired byproducts. | Use mild reaction conditions and avoid harsh reducing agents unless the reduction of the nitro group is the intended next step. |
| The amide group may undergo hydrolysis under acidic or basic conditions. | Maintain neutral or slightly acidic/basic conditions as required by the specific protocol. Avoid prolonged exposure to strong acids or bases. | |
| Self-condensation of the starting material or intermediates. | Control the reaction temperature and the rate of addition of reagents to minimize side reactions. | |
| Difficulty in Product Isolation and Purification | The product may be highly soluble in the reaction solvent. | After the reaction is complete, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture. |
| The product may co-elute with impurities during column chromatography. | Optimize the eluent system for column chromatography by trying different solvent ratios or adding a small amount of a third solvent to improve separation. | |
| The product is an oil and does not crystallize. | Attempt to form a salt of the product if it has a basic or acidic handle, as salts often have better crystallinity. Alternatively, use techniques like trituration with a suitable solvent to induce solidification. |
Experimental Protocols
Synthesis of 8-Nitro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one from 2-Amino-3-nitrobenzoic Acid (a related precursor)
This protocol is adapted from a similar synthesis and can serve as a starting point for the cyclization of this compound.
Materials:
-
2-Amino-3-nitrobenzoic acid
-
Triphenylphosphine
-
Ammonium thiocyanate
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of triphenylphosphine in anhydrous acetonitrile, add ammonium thiocyanate.
-
Stir the mixture at room temperature for 30 minutes to generate triphenylphosphine dithiocyanate in situ.
-
Add 2-amino-3-nitrobenzoic acid to the reaction mixture.
-
Reflux the mixture and monitor the reaction progress by TLC.
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
Spectroscopic Data for a Representative 8-Nitro-2-thioxo-quinazolin-4-one Derivative[1]
| Analysis | Result |
| IR (KBr, cm⁻¹) | 3388.9 (NH), 1666.6 (C=O), 1614.0 (NH bend), 1510.1 (NO₂) |
| ¹H-NMR (DMSO-d₆, ppm) | δ = 2.55 (s, 3H, CH₃), 7.52 (t, 1H), 8.19 (dd, 1H), 8.27 (dd, 1H), 12.78 (bs, 1H, NH) |
| ¹³C-NMR (DMSO-d₆, ppm) | δ = 12.4, 121.3, 124.3, 127.8, 129.6, 139.7, 144.8, 159.2, 159.8 |
| Elemental Analysis | Calculated for C₉H₇N₃O₃S: C, 45.57; H, 2.97; N, 17.71. Found: C, 45.60; H, 3.02; N, 17.90. |
Visualizations
Caption: A generalized workflow for the synthesis of quinazolinone derivatives.
Caption: A troubleshooting flowchart for low product yield in the synthesis.
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Amino-3-nitrobenzamide
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-3-nitrobenzamide is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of three prominent synthetic routes to this molecule, offering experimental data and detailed protocols to inform decisions on process optimization and scalability.
At a Glance: Comparison of Synthesis Routes
The selection of a synthetic pathway is often a trade-off between yield, cost, safety, and the number of procedural steps. The following table summarizes the key quantitative metrics for the three discussed routes to this compound.
| Parameter | Route 1: From 3-Nitrophthalic Acid | Route 2: From 2-Chloro-3-nitrobenzoic Acid | Route 3: From 3-Nitrosalicylic Acid |
| Starting Material | 3-Nitrophthalic Acid | 2-Chloro-3-nitrobenzoic Acid | 3-Nitrosalicylic Acid |
| Key Transformation | Curtius Rearrangement | Nucleophilic Aromatic Substitution | Amination of a Phenol |
| Overall Yield | ~95%[1] | ~80%[2] | ~86% (from 3-nitrosalicylic acid) |
| Number of Steps | 3 | 1 | 1 |
| Key Reagents | Methanol, Sulfuric Acid, Thionyl Chloride, Sodium Azide | Ammonium Hydroxide | Ammonium Hydroxide, Isopropanol |
| Reaction Conditions | Reflux, Room Temperature | 120°C in a sealed vessel[2] | 160°C in an autoclave |
Logical Workflow for Synthesis Route Selection
The following diagram illustrates the decision-making process for selecting the most appropriate synthesis route based on key experimental considerations.
Caption: Decision matrix for synthesis route selection.
Experimental Protocols
Route 1: Synthesis from 3-Nitrophthalic Acid via Curtius Rearrangement
This multi-step route boasts a high overall yield of approximately 95%.[1] It involves mono-esterification, formation of an acyl chloride, and a subsequent Curtius rearrangement.[1]
Step 1: Mono-esterification of 3-Nitrophthalic Acid
-
In a suitable reaction vessel, combine 100g of 3-nitrophthalic acid with 600ml of anhydrous methanol.
-
Carefully add 50ml of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and monitor the reaction progress using liquid chromatography.
-
Upon completion, cool the reaction mixture to 0°C to induce crystallization.
-
Filter the crystalline product, which is 2-carboxy-3-nitrobenzoic acid methyl ester. The dried product should weigh approximately 90.4g with a purity of around 98.8%.[3]
Step 2: Acyl Chloride Formation
-
To the dried mono-esterification product (90.4g), add 300ml of chloroform and 50g of thionyl chloride.[3]
-
Heat the mixture to reflux.
-
After the reaction is complete, cool the solution to obtain the acid chloride in chloroform.
Step 3: Curtius Rearrangement and Hydrolysis
-
To the solution of the acid chloride, add 35g of sodium azide and react at room temperature.[3] Monitor the reaction endpoint by liquid chromatography.
-
Upon completion of the rearrangement, the resulting intermediate is hydrolyzed to yield 2-amino-3-nitrobenzoic acid.
Route 2: Synthesis from 2-Chloro-3-nitrobenzoic Acid
This one-step synthesis offers a respectable yield of around 80% through a nucleophilic aromatic substitution.[2]
-
In a sealed vessel, dissolve 20.6 g (0.24 mol) of 2-chloro-3-nitrobenzoic acid in 120 mL of ammonium hydroxide solution.[2]
-
Stir the reaction mixture at 120°C for 7 hours.[2]
-
After cooling, dilute the reaction mixture with 250 mL of water.
-
Acidify the solution to a pH of 2 using hydrochloric acid to precipitate the product.
-
Filter the precipitate and dry it in vacuo to obtain approximately 15.0 g of 2-amino-3-nitrobenzoic acid.[2]
Route 3: Synthesis from 3-Nitrosalicylic Acid
This method provides a good yield in a single step, though it requires high-pressure equipment.
-
In a glass-lined autoclave, combine 20 g of 3-nitrosalicylic acid with a mixture of 200 ml of concentrated ammonium hydroxide and isopropanol.
-
Heat the autoclave to 160°C for 12 hours.
-
After cooling, acidify the reaction mixture with concentrated HCl.
-
Filter and dry the precipitate to yield 17 g of 2-amino-3-nitrobenzoic acid.
Concluding Remarks
The choice of the optimal synthesis route for this compound is highly dependent on the specific requirements of the research or production setting.
-
The synthesis from 3-nitrophthalic acid offers the highest reported yield, making it an attractive option for large-scale production where maximizing output is critical.[1] However, it is a multi-step process that involves hazardous reagents like sodium azide.
-
The synthesis from 2-chloro-3-nitrobenzoic acid provides a good yield in a single step, simplifying the overall process.[2] This route may be preferable when time and procedural simplicity are key considerations.
-
The synthesis from 3-nitrosalicylic acid also presents a high-yielding, one-step option but necessitates the use of a high-pressure autoclave, which may not be available in all laboratory settings.
Ultimately, a thorough evaluation of the available equipment, safety protocols, and economic factors will guide the selection of the most suitable synthetic strategy.
References
Quantitative NMR: A Superior Method for Purity Analysis of 2-Amino-3-nitrobenzamide
In the landscape of pharmaceutical development and chemical research, the accurate determination of purity for active pharmaceutical ingredients (APIs) and chemical intermediates is of paramount importance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of 2-Amino-3-nitrobenzamide. As will be demonstrated, qNMR stands out as a primary analytical method, offering direct and highly accurate quantification without the need for a specific reference standard of the analyte.[1][2]
Comparison of Analytical Techniques
The choice of an analytical method for purity determination is critical and depends on various factors such as the nature of the analyte and impurities, the required accuracy, and the availability of reference standards.[3] While HPLC and GC are workhorse techniques in many analytical laboratories, qNMR offers distinct advantages, particularly for the certification of reference materials and for obtaining highly accurate purity values.[3][4]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[3] | Separation based on polarity, detection by UV absorbance or other detectors.[3] | Separation based on volatility and polarity, detection by various detectors (e.g., FID, MS).[3] |
| Quantitation | Absolute (does not require a specific reference standard of the analyte).[3] | Relative (requires a reference standard of known purity).[3] | Relative (requires a reference standard of known purity).[3] |
| Selectivity | Excellent for distinguishing structurally similar compounds and isomers. | Good for separating closely related structures and isomers.[1] | High selectivity, especially when coupled with a mass spectrometer (GC-MS).[3] |
| Sample Throughput | Can be suitable for high-throughput analysis due to a linear response that eliminates the need for calibration curves.[5] | Generally higher throughput for routine analysis compared to qNMR. | Similar to HPLC, suitable for automated routine analysis. |
| Destructive | No.[4] | Yes. | Yes. |
| Versatility | Applicable to a wide range of organic molecules with NMR-active nuclei.[2] | Broadly applicable to non-volatile and thermally labile compounds.[3] | Suitable for volatile and semi-volatile compounds.[3] |
| Development Time | Method development can be faster as it does not require extensive optimization of separation conditions.[6] | Method development can be time-consuming.[6] | Method development can be time-consuming. |
Experimental Protocol: qNMR Purity Determination of this compound
The following protocol outlines the steps for determining the purity of this compound using quantitative ¹H NMR. This method utilizes an internal standard for accurate quantification.
1. Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard: A certified reference material with known purity, for example, Maleic Anhydride. The internal standard should have signals that do not overlap with the analyte signals.[1]
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).[3]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic Anhydride) and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure full relaxation.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150).[7]
-
Suppression of sample spinning to avoid spinning sidebands.
-
4. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction of the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation[8]:
Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
Quantitative Data Summary
The following table presents representative data from a qNMR purity analysis of a batch of this compound.
| Parameter | This compound (Analyte) | Maleic Anhydride (Internal Standard) |
| Mass (m) | 15.25 mg | 7.52 mg |
| Molecular Weight (MW) | 181.14 g/mol | 98.06 g/mol |
| ¹H NMR Signal (ppm) | 7.8 (d, 1H) | 7.1 (s, 2H) |
| Number of Protons (N) | 1 | 2 |
| Integral (I) | 1.00 | 1.15 |
| Purity of Internal Standard | 99.8% | |
| Calculated Purity | 98.7% |
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the relationship between the analytical techniques, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. acgpubs.org [acgpubs.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Biological Activity of 2-Amino-3-nitrobenzamide Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-amino-3-nitrobenzamide derivatives and their structural analogues. The information presented is curated from peer-reviewed scientific literature and is intended to support research and development efforts in medicinal chemistry and pharmacology. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting supporting experimental data in clearly structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Anticancer Activity: PARP Inhibition and Cytotoxicity
This compound and its derivatives have garnered significant attention as scaffolds for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are crucial for DNA repair. In cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations), inhibiting PARP1 can lead to synthetic lethality, making it a promising anticancer strategy. The nitro group in the this compound structure often plays a role in the binding and inhibitory activity of these compounds.
Comparative Data: PARP1 Inhibition and Anticancer Cytotoxicity
The following tables summarize the in vitro inhibitory activity of various benzamide derivatives against PARP1 and their cytotoxic effects on different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.
Table 1: PARP1 Inhibitory Activity of Benzamide Derivatives
| Compound ID | Structure/Substitution Pattern | PARP1 IC50 (nM) | Reference |
| Olaparib | Standard Drug | 1.3 - 5 | [1] |
| Rucaparib | Standard Drug | 1.1 - 7 | [1] |
| Talazoparib | Standard Drug | 0.57 - 1 | [1] |
| Veliparib | Standard Drug | 2.9 - 5.2 | [1] |
| Compound 1 | 4-((2-methoxybenzyl)amino)-3-nitrobenzoic acid derivative | Lead Compound | [2] |
| Compound 2e | 1-oxo-3,4-dihydroisoquinoline-4-carboxamide | 26.4 ± 4.1 | [3] |
| Compound 6 | 7-fluoro analog of Compound 2e | 22 (PARP1), 4.0 (PARP2) | [3] |
| Exemplified Compound 11 | Nitrogen-containing heterocyclic compound | <10 | [4] |
| Exemplified Compound 3 | Poly(ADP-ribose) polymerase 1 (PARP-1; ARTD1) inhibitors | <1 | [5] |
Table 2: Anticancer Cytotoxicity (IC50 values in µM) of Benzamide and Thiazole Analogues
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 23 | HepG2 (Liver Cancer) | 0.57 | [6] |
| Compound 23 | PC12 (Pheochromocytoma) | 0.309 | [6] |
| Compound 24 | HepG2 (Liver Cancer) | 0.51 | [6] |
| Compound 24 | PC12 (Pheochromocytoma) | 0.298 | [6] |
| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [6] |
| Compound 28 | HT29 (Colon Cancer) | 0.63 | [6] |
| Compound 2h | NCI-60 Panel (Average) | GI50: 1.57 | [7] |
| Doxorubicin | Standard Drug | Varies by cell line | [8] |
Experimental Protocols
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.
-
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a known PARP1 inhibitor (e.g., Olaparib) as a positive control.
-
Reaction Initiation: Add PARP1 enzyme, activated DNA, and biotinylated NAD+ to the wells containing the inhibitors and controls. Incubate for 1 hour at room temperature.
-
Detection: Add streptavidin-conjugated horseradish peroxidase (HRP) to bind to the biotinylated histones, followed by a chemiluminescent HRP substrate.
-
Data Analysis: Measure the luminescence using a microplate reader. The signal is inversely proportional to the PARP1 inhibitory activity. Calculate IC50 values from the dose-response curves.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. National Institutes of Pharmaceutical Research & Development presents new PARP-1 inhibitors | BioWorld [bioworld.com]
- 5. US and Canadian researchers describe new PARP-1 inhibitors | BioWorld [bioworld.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Intermediates in PARP-1 Inhibitor Synthesis: Spotlight on 2-Amino-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of potent and selective Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors is a cornerstone of modern targeted cancer therapy. The efficiency, cost-effectiveness, and purity of the final active pharmaceutical ingredient (API) are critically dependent on the selection of appropriate starting materials and intermediates. This guide provides an objective comparison of 2-Amino-3-nitrobenzamide and other key intermediates used in the synthesis of various PARP-1 inhibitors, supported by available experimental data and detailed methodologies.
The Central Role of Intermediates in PARP-1 Inhibitor Synthesis
The molecular architecture of PARP-1 inhibitors often features a core scaffold responsible for binding to the nicotinamide-binding pocket of the PARP-1 enzyme. The construction of this scaffold and the introduction of various substituents that modulate potency, selectivity, and pharmacokinetic properties rely on a series of chemical reactions involving key intermediates. The choice of these intermediates can significantly influence the overall yield, purity, and scalability of the synthetic route.
This compound is a versatile building block in the synthesis of PARP-1 inhibitors due to its inherent chemical functionalities.[1] The amino and nitro groups on the benzene ring, along with the benzamide moiety, provide multiple reactive sites for constructing the core structures of several PARP-1 inhibitors.
PARP-1 Signaling Pathway
Understanding the biological context of PARP-1 is crucial for appreciating the significance of its inhibitors. PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).
Caption: Simplified PARP-1 signaling pathway in DNA single-strand break repair.
In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, leading to double-strand breaks (DSBs) and ultimately cell death, a concept known as synthetic lethality.
Comparative Analysis of Key Intermediates for Olaparib Synthesis
Olaparib is a first-in-class PARP inhibitor, and its synthesis has been extensively studied, offering a good case for comparing different intermediate strategies.
| Intermediate | Role in Synthesis | Reported Yield (Multi-step) | Purity | Key Advantages | Key Disadvantages |
| This compound | Precursor to the benzamide portion of various heterocyclic cores. | Data not available for a direct comparison in a specific Olaparib synthesis route. | High purity is crucial for subsequent steps. | Versatile building block for various PARP-1 inhibitor scaffolds.[1] | May require multiple steps to elaborate into the final phthalazinone core of Olaparib. |
| Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate | Key intermediate for the Horner-Wadsworth-Emmons reaction to form the phthalazinone core. | The initial medicinal chemistry route reported a 95% yield for the formation of this phosphonate and a 96% yield for the subsequent olefination.[2] | Guaranteed purity of 98.0% or higher is commercially available.[3] | High-yielding and well-established route.[2] | The synthesis of the phosphonate itself is an additional step. |
| 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | Advanced intermediate that already contains the core phthalazinone structure. | A scalable process starting from phthalhydrazide reports an overall yield of 62% for the synthesis of this intermediate.[2] | High purity achievable through optimized processes. | Convergent synthesis, potentially reducing the number of linear steps. Avoids the use of hazardous reagents like hydrazine hydrate in later stages.[2] | The synthesis of this advanced intermediate can be complex. |
| Phthalhydrazide | Starting material for constructing the phthalazinone moiety. | A new synthetic route using this starting material showed a 62% overall yield to a key intermediate.[2] | N/A | Low-cost industrial byproduct, making the process more economical and environmentally friendly.[2] | The initial steps of chlorination need careful optimization to control impurities.[2] |
Experimental Protocols: A Representative Synthesis of an Olaparib Intermediate
The following is a generalized protocol for the synthesis of a key Olaparib intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, starting from phthalhydrazide, illustrating a modern, scalable approach.
Step 1: Chlorination of Phthalhydrazide Phthalhydrazide is reacted with a chlorinating agent, such as phosphorus oxychloride, to yield 1-chlorophthalazin-4(3H)-one. The reaction conditions, including the amount of chlorinating reagent and temperature, must be carefully controlled to maximize the yield of the desired monochlorinated product and minimize the formation of dichlorinated byproducts.[2]
Step 2: Negishi Coupling The monochlorinated phthalazinone is then coupled with an organozinc reagent derived from a suitable benzyl bromide via a Negishi coupling reaction. This step is crucial for forming the carbon-carbon bond that links the phthalazinone core to the substituted benzene ring.[2]
Step 3: Hydrolysis The final step involves the hydrolysis of an ester group on the benzene ring to the corresponding carboxylic acid, yielding the target intermediate.[2]
Caption: A representative workflow for the synthesis of a key Olaparib intermediate.
Comparison of Intermediates for Other PARP-1 Inhibitors
While a direct comparative analysis for other PARP-1 inhibitors is less documented in publicly available literature, we can infer the importance of intermediate selection from various synthetic routes.
| PARP-1 Inhibitor | Key Intermediates Mentioned | General Synthetic Strategy |
| Niraparib | 3-Pyridine boronic acid, p-nitroiodobenzene, tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate.[4][5] | Often involves Suzuki coupling and the introduction of a chiral piperidine moiety.[4] |
| Talazoparib | 1-methyl-1H-1,2,4-triazole, 6-fluoro-4-nitroisobenzofuran-1(3H)-one. | Synthesis often involves the construction of a complex tricyclic core. |
| Veliparib | (R)-Boc-2-methylproline, 2,3-diaminobenzamide.[6][7] | Key steps include the formation of a benzimidazole ring and the incorporation of a chiral proline derivative.[6] |
Logical Comparison of Intermediates
The selection of an intermediate is a strategic decision in process chemistry, balancing factors like cost, availability, safety, and the overall efficiency of the synthetic route.
Caption: A logical comparison of early-stage versus advanced intermediates.
Conclusion
For academic and early-stage research, the flexibility of this compound allows for the exploration of diverse chemical space. In contrast, for large-scale manufacturing, a convergent synthesis using a more complex, advanced intermediate may be more efficient and cost-effective in the long run, especially if it circumvents the use of hazardous reagents and reduces the number of synthetic steps. Future process chemistry research would benefit from direct comparative studies to quantify the impact of different intermediate choices on the overall efficiency and cost of PARP-1 inhibitor synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized 2-Amino-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the chemical structure of synthesized 2-Amino-3-nitrobenzamide. Given the critical importance of structural integrity in drug discovery and development, this document outlines the standard analytical techniques and provides comparative data from structurally similar molecules. This guide will enable researchers to confidently verify the identity and purity of their synthesized compound.
Structural Elucidation and Comparison
The definitive confirmation of a synthesized molecule's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. For this compound, the expected data from ¹H NMR, FT-IR, and Mass Spectrometry are compared with experimental data from two commercially available, structurally related compounds: 2-Amino-3-nitrobenzoic acid and 3-Nitrobenzamide.
Table 1: Comparison of Spectroscopic Data
| Analytical Technique | This compound (Expected Data) | 2-Amino-3-nitrobenzoic Acid (Alternative 1) | 3-Nitrobenzamide (Alternative 2) |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons (~7.0-8.5 ppm), Amine protons (-NH₂) (~5.0-6.0 ppm, broad), Amide protons (-CONH₂) (~7.5-8.0 ppm, broad) | Aromatic protons (~7.2-8.2 ppm), Amine protons (-NH₂) (~5.9 ppm, broad), Carboxylic acid proton (-COOH) (~13.0 ppm, very broad) | Aromatic protons (~7.7-8.8 ppm), Amide protons (-CONH₂) (~7.6 and 8.2 ppm, broad singlets) |
| FT-IR (cm⁻¹) | N-H stretch (amine & amide) (~3200-3500), C=O stretch (amide) (~1650-1680), N-O stretch (nitro) (~1520 & ~1350), Aromatic C=C stretch (~1400-1600) | N-H stretch (amine) (~3300-3500), C=O stretch (carboxylic acid) (~1670-1700), O-H stretch (carboxylic acid) (~2500-3300, broad), N-O stretch (nitro) (~1530 & ~1350) | N-H stretch (amide) (~3100-3500), C=O stretch (amide) (~1650-1690), N-O stretch (nitro) (~1530 & ~1340) |
| Mass Spectrometry (m/z) | [M]+ at 181.05 | [M]+ at 182.03 | [M]+ at 166.04 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accuracy in the validation process.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Analysis: Integrate all peaks to determine the relative number of protons. Analyze chemical shifts and coupling patterns to assign protons to their respective functional groups and positions on the aromatic ring.
FT-IR (Fourier-Transform Infrared) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the dry, powdered sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrument: A standard FT-IR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=O, N-O, aromatic C=C).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Parameters (ESI):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., 50-500 m/z).
-
-
Data Analysis: Determine the molecular weight of the compound from the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to further confirm the structure.
Workflow and Signaling Pathway Visualization
The synthesis and validation of a new chemical entity is a structured process. The following diagram illustrates a typical workflow for this endeavor.
Caption: Workflow for Synthesis and Structural Validation.
Many benzamide derivatives, particularly those with nitro groups, are investigated for their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. Understanding the PARP1 signaling pathway is therefore relevant for researchers in drug development.
Caption: Simplified PARP1 Signaling Pathway in DNA Repair.
Introduction: The Strategic Importance of Nitroaromatic Compounds in Synthesis
In the landscape of modern organic synthesis and drug discovery, the utility of a chemical intermediate is measured by its versatility, reliability, and the strategic advantages it offers in constructing complex molecular architectures. Nitroaromatic compounds, particularly nitroanilines and their derivatives, represent a cornerstone class of intermediates. Their dual functionality—an electron-withdrawing nitro group and a nucleophilic amino group—provides a rich platform for a diverse array of chemical transformations.
This guide provides a comparative analysis of 2-Amino-3-nitrobenzamide and its simpler structural relatives, the ortho-, meta-, and para-nitroanilines. While the nitroaniline isomers are foundational chemicals in the synthesis of dyes and pharmaceuticals, this compound has emerged as a highly valuable building block, particularly for a class of targeted cancer therapeutics. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven perspective on these compounds, grounded in experimental data and sound scientific principles. We will explore their comparative properties, synthesis strategies, and analytical characterization, underscoring the causality behind experimental choices to empower your research and development endeavors.
Part 1: Comparative Physicochemical Properties
The seemingly subtle shift in the position of a nitro group or the addition of a carboxamide functional group dramatically influences the physicochemical properties of these molecules. This structural nuance is not merely academic; it dictates solubility, reactivity, and crystal packing, which are critical parameters in both synthesis and formulation. The polarity differences, for instance, are the very basis for their chromatographic separation.
Below is a summary of the key physical properties for this compound and the three primary nitroaniline isomers.
Table 1: Comparative Physicochemical Data
| Property | This compound | 2-Nitroaniline (o-nitroaniline) | 3-Nitroaniline (m-nitroaniline) | 4-Nitroaniline (p-nitroaniline) |
| CAS Number | 313279-12-8[1] | 88-74-4[2][3] | 99-09-2[4] | 100-01-6[5] |
| Molecular Formula | C₇H₇N₃O₃[1] | C₆H₆N₂O₂[2][3][6] | C₆H₆N₂O₂[7][8] | C₆H₆N₂O₂[5] |
| Molecular Weight | 181.15 g/mol [1] | 138.13 g/mol [3][6] | 138.12 g/mol [8] | 138.12 g/mol [5] |
| Appearance | Solid[9] | Orange-yellow crystalline powder[2][6] | Yellow needle-like crystals or powder[8][10] | Bright yellow crystalline powder[11][12][13] |
| Melting Point | 240-242 °C[9] | 69-71.5 °C[2][3] | 111-114 °C[8][10][14] | 147-151 °C[5] |
| Boiling Point | 319.2 °C (Predicted)[9] | 284 °C[2][3] | 306 °C[8] | 333 °C[5] |
| Solubility | Soluble in Chloroform, DMSO, Methanol, THF[9] | Slightly soluble in cold water; soluble in hot water, ethanol, ether[2][6] | Slightly soluble in water; soluble in ethanol, ether, methanol[8] | Slightly soluble in cold water; soluble in boiling water, ethanol, ether, benzene[5] |
Expert Analysis: The significant increase in the melting point of this compound compared to the nitroanilines is a direct consequence of enhanced intermolecular hydrogen bonding facilitated by the additional amide group. Among the isomers, the para-nitroaniline exhibits the highest melting point due to its symmetrical structure, which allows for more efficient crystal lattice packing. Conversely, the lower melting point of ortho-nitroaniline can be attributed to intramolecular hydrogen bonding between the adjacent amino and nitro groups, which reduces the potential for intermolecular interactions. These properties are pivotal when selecting solvents for reactions and recrystallization.
Part 2: Synthesis Strategies - A Tale of Directing Groups and Protection
The synthesis of these compounds is a classic study in the principles of electrophilic aromatic substitution. The challenge lies in controlling the regioselectivity of the nitration reaction on an aniline ring.
Nitroaniline Isomers: Direct nitration of aniline with a standard mixed acid (HNO₃/H₂SO₄) is fraught with problems, including oxidation of the highly activated ring and the formation of anilinium ions, which directs nitration to the meta position.[15][16] The authoritative approach to favor the para isomer involves protecting the amino group via acetylation. This strategy serves two purposes: it moderates the activating nature of the amino group, preventing oxidation, and its steric bulk hinders ortho-substitution, thereby favoring the formation of the para-nitro product.[16][17]
The synthesis of p-nitroaniline is an excellent case study for this protective group strategy.
Caption: Synthesis pathway for p-nitroaniline from aniline.
This compound: The synthesis of this more complex derivative typically begins with a different precursor, such as 3-nitrophthalic acid. A common and efficient route involves a Curtius rearrangement reaction, which transforms one of the carboxylic acid groups into an amino group, yielding 2-amino-3-nitrobenzoic acid.[18][19] This key intermediate can then be converted to the final benzamide product through standard amide bond formation protocols, such as activation with thionyl chloride followed by reaction with ammonia.
Part 3: Applications - From Colorful Dyes to Life-Saving Drugs
The utility of these compounds spans a wide range of industrial and research applications.
-
Nitroanilines: Historically and commercially, the nitroaniline isomers are vital intermediates in the manufacturing of dyes.[20] For instance, 4-nitroaniline is a precursor for Para Red, one of the first azo dyes, while 3-nitroaniline is used to produce Disperse Yellow 5 and Acid Blue 29.[20][21] They are also used in the production of antioxidants, pharmaceuticals, and corrosion inhibitors.[20]
-
This compound: The primary contemporary application driving interest in this molecule is its role as a critical building block in the synthesis of Poly (ADP-ribose) polymerase (PARP-1) inhibitors. PARP inhibitors are a targeted therapy for cancers with specific DNA repair defects (e.g., BRCA mutations). The specific arrangement of the amino, nitro, and benzamide groups in this molecule provides an ideal scaffold for constructing the pharmacophore required to inhibit the PARP-1 enzyme effectively. This makes the reliable sourcing and quality control of this compound a crucial step in the drug development pipeline for these advanced cancer therapies.
Part 4: Experimental Protocols - Analytical Characterization
Verifying the identity and purity of these isomers is paramount. Due to their similar physicochemical properties, chromatographic methods are indispensable for their separation and analysis.[22]
Protocol 1: Thin-Layer Chromatography (TLC) for Isomer Separation
This protocol provides a self-validating system for the rapid, qualitative analysis of nitroaniline isomer mixtures. The choice of a solvent system with optimal polarity is the most critical experimental variable.
Objective: To separate a mixture of o-, m-, and p-nitroaniline and calculate their respective Retention Factor (Rf) values.
Materials:
-
Pre-coated silica gel TLC plates (e.g., Silica gel 60 F254)
-
Sample: A solution of an unknown mixture containing nitroaniline isomers dissolved in ethyl acetate.
-
Standards: Dilute solutions of pure o-, m-, and p-nitroaniline in ethyl acetate.
-
Developing Chamber (e.g., a covered beaker with filter paper lining the inside).
-
Mobile Phase (Eluent): A 2:1 mixture of hexane and ethyl acetate is a good starting point. The ratio can be adjusted to optimize separation.[23]
-
Capillary tubes for spotting.
-
UV lamp (254 nm) for visualization.
Methodology:
-
Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the filter paper in contact with the solvent and the chamber wall. Cover the chamber and allow it to saturate for 10-15 minutes. This ensures a uniform vapor environment, leading to better and more reproducible chromatograms.
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark equidistant points for each sample to be spotted.
-
Spotting: Using separate capillary tubes, apply a small spot of each standard solution and the unknown mixture onto the origin line. Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.[23]
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[23]
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualization: Allow the plate to dry completely. Visualize the separated spots under a UV lamp. The compounds will appear as dark spots on the fluorescent background. Circle the spots with a pencil.[23]
-
Analysis: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Identification: Compare the Rf values of the spots from the unknown mixture to those of the pure standards to identify the isomers present. The p-nitroaniline, being the most polar, will typically have the lowest Rf value, while the less polar o-nitroaniline will have a higher Rf value.
Caption: Experimental workflow for TLC analysis of nitroanilines.
High-Performance Liquid Chromatography (HPLC)
For quantitative analysis, HPLC is the method of choice.[24] A reverse-phase C18 column is typically used, where separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile and water).[25] More polar compounds elute earlier, while less polar compounds are retained longer. This technique provides excellent resolution, sensitivity, and reproducibility for quantifying the individual isomers in a mixture.[24][26]
Part 5: Safety and Handling
Trustworthiness in science begins with safety. Nitroaromatic compounds, as a class, are toxic and must be handled with appropriate care.
-
Toxicity: Nitroanilines are toxic by inhalation, ingestion, and skin absorption.[6] They can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis, headache, and dizziness.
-
Handling Precautions: Always work in a well-ventilated area, preferably within a chemical fume hood.[27][28] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[28]
-
Storage: Store these compounds in tightly closed containers in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials like strong oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter sewers or waterways.[27]
Conclusion
This compound and the isomeric nitroanilines are more than just entries in a chemical catalog; they are enabling tools for innovation. While the nitroaniline isomers remain workhorses for the dye industry, the specific substitution pattern of this compound has positioned it as a high-value intermediate in the development of targeted cancer therapies. Understanding their comparative properties, from melting points dictated by hydrogen bonding to the nuanced strategies required for their synthesis, is essential for any scientist working with them. The application of robust analytical techniques like chromatography is not merely a quality control step but a fundamental component of reliable and reproducible science. By adhering to rigorous experimental protocols and stringent safety measures, researchers can confidently leverage the unique chemistry of these compounds to advance their scientific and developmental goals.
References
- 1. This compound | C7H7N3O3 | CID 10797476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. o-Nitroaniline [drugfuture.com]
- 3. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. m-Nitroaniline (CAS 99-09-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chembk.com [chembk.com]
- 6. Properties and Uses of o-Nitroaniline-Chemwin [en.888chem.com]
- 7. fiveable.me [fiveable.me]
- 8. chembk.com [chembk.com]
- 9. 313279-12-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Meta-Nitroaniline or 3-Nitroaniline Manufacturers, with SDS [mubychem.com]
- 11. P-NITROANILINE | Occupational Safety and Health Administration [osha.gov]
- 12. Para Nitro Aniline CAS#: 100-01-6 [m.chemicalbook.com]
- 13. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 15. scribd.com [scribd.com]
- 16. quora.com [quora.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 19. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 20. chempanda.com [chempanda.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. scribd.com [scribd.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 26. researchgate.net [researchgate.net]
- 27. agilent.com [agilent.com]
- 28. carlroth.com:443 [carlroth.com:443]
Reproducibility in Focus: A Comparative Guide to 2-Amino-3-nitrobenzamide in Experimental Research
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 2-Amino-3-nitrobenzamide, a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, and its alternatives. By presenting available experimental data, detailed methodologies, and visual workflows, this document aims to facilitate informed decisions in experimental design and execution.
Introduction to this compound
This compound is an organic compound frequently utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its structure is foundational for the generation of various therapeutic agents, most notably PARP inhibitors, which are at the forefront of cancer therapy research. The reliability of experimental outcomes using this compound is contingent on its purity, stability, and the specifics of the experimental protocol.
Comparison with Alternative Starting Materials
While this compound is a valuable precursor, a variety of other benzamide and nitrobenzoic acid derivatives are also employed in the synthesis of PARP inhibitors and other bioactive compounds. The choice of starting material can significantly impact reaction efficiency, yield, and the impurity profile of the final product. Below is a comparison of the physicochemical properties of this compound and its common isomers or related precursors. Understanding these properties is crucial for predicting their behavior in chemical reactions and ensuring consistent results.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₇H₇N₃O₃ | 181.15 | 240-242 | Soluble in Chloroform, DMSO, Methanol, THF.[1] |
| 3-Aminobenzamide | C₇H₈N₂O | 136.15 | 115-116 | Soluble in water. |
| 3-Nitrobenzamide | C₇H₆N₂O₃ | 166.13 | 140-143 | Insoluble in water. |
| 2-Amino-3-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | 208-210 | Data not readily available. |
Experimental Protocol: A Representative Synthesis of a PARP Inhibitor Precursor
While specific protocols for the direct use of this compound in the synthesis of a named PARP inhibitor are often proprietary, a representative experimental workflow can be constructed based on established medicinal chemistry techniques for similar benzamide derivatives.[2] The following protocol outlines a plausible synthetic route where this compound could be utilized to form a key intermediate.
Objective: To synthesize an N-substituted benzamide derivative as a precursor for a PARP inhibitor.
Materials:
-
This compound
-
A suitable acyl chloride or carboxylic acid
-
A coupling agent (e.g., HATU, HOBt) if starting from a carboxylic acid
-
An organic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the organic base (1.2 equivalents) in the anhydrous solvent.
-
Acylation: Cool the mixture to 0°C in an ice bath. Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. If using a carboxylic acid, add the coupling agents and the carboxylic acid at this stage.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Expected Outcome: The expected product would be an N-acylated derivative of this compound. The yield and purity of the product would be dependent on the specific reactants and conditions used. For reproducible results, consistency in reagent quality, reaction time, and purification methods is critical.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of PARP inhibitors, the following diagrams are provided.
Caption: A representative workflow for the synthesis of a PARP inhibitor precursor using this compound.
Caption: The signaling pathway of PARP inhibition leading to synthetic lethality in BRCA-deficient cancer cells.
Conclusion
References
Benchmarking the Efficacy of 2-Amino-3-nitrobenzamide Derived Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Poly(ADP-ribose) polymerase (PARP) inhibitors conceptually derived from 2-amino-3-nitrobenzamide scaffolds. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the evaluation and development of novel cancer therapeutics.
The benzamide moiety is a cornerstone in the design of potent PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate to competitively inhibit the enzyme's catalytic activity. This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds, including those that can be elaborated into effective PARP inhibitors. This guide focuses on benchmarking the efficacy of a prominent PARP inhibitor, Talazoparib, whose synthesis originates from a related nitrobenzoate precursor, against other clinically relevant PARP inhibitors.
Quantitative Performance Data
The inhibitory potency of PARP inhibitors is a critical determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) against PARP1 and PARP2, the primary targets in DNA repair, along with cellular potency in cancer cell lines, are summarized below.
| Inhibitor | Target | Enzymatic IC50 (nM) | Cell-Based IC50 (µM) (HCT116 cells) | Reference |
| Talazoparib | PARP1/2 | 0.57 (PARP1), 0.31 (PARP2) | Not specified in search results | [1] |
| Olaparib | PARP1/2 | 1.9 (PARP1), 1.5 (PARP2) | Not specified in search results | [2] |
| Rucaparib | PARP1/2 | 1.4 (PARP1), 1.4 (PARP2) | Not specified in search results | [2] |
| Niraparib | PARP1/2 | 3.8 (PARP1), 2.1 (PARP2) | Not specified in search results | [2] |
| Veliparib | PARP1/2 | 4.7 (PARP1), 2.9 (PARP2) | Not specified in search results | [2] |
| Compound 23f (Urea-based benzamide) | PARP1 | 5.17 | 7.87 | [3] |
| Compound 27f (Urea-based benzamide) | PARP1 | 6.06 | 8.93 | [3] |
| Compound 28d (Novel hydroxybenzamide) | PARP1 | 3200 | Not specified in search results | [4] |
Signaling Pathway and Mechanism of Action
PARP enzymes, particularly PARP1, are central to the repair of DNA single-strand breaks (SSBs). Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of SSBs. These subsequently collapse replication forks, resulting in double-strand breaks (DSBs) that cannot be repaired, ultimately leading to cell death through a mechanism known as synthetic lethality.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed methodologies for key in vitro assays are provided below.
PARP1 Enzyme Inhibition Assay (ELISA-based)
This assay quantifies the in vitro inhibitory activity of compounds against the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: To each well of the histone-coated plate, add the test compound dilution and recombinant PARP1 enzyme.
-
Initiation: Add biotinylated NAD+ to each well to start the reaction. Incubate at room temperature for 1 hour.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This guide provides a framework for benchmarking the efficacy of PARP inhibitors derived from benzamide scaffolds. The presented data highlights the potency of Talazoparib and other clinically relevant inhibitors. The detailed experimental protocols and visual diagrams of the underlying biological pathways and experimental workflows offer a comprehensive resource for researchers in the field of oncology drug discovery. By applying these standardized methods, a more direct and reliable comparison of novel inhibitors can be achieved, accelerating the development of next-generation cancer therapies.
References
- 1. WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof - Google Patents [patents.google.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors [kci.go.kr]
- 5. MTT assay protocol | Abcam [abcam.com]
Cross-Validation of Analytical Methods for 2-Amino-3-nitrobenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation comparison of two common analytical methods for the quantification of 2-Amino-3-nitrobenzamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a detailed comparison of their performance characteristics, supported by hypothetical experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Executive Summary
The accurate quantification of this compound, a key intermediate in pharmaceutical synthesis, is critical for quality control and pharmacokinetic studies. This guide details a cross-validation study designed to compare the performance of a robust HPLC-UV method with a highly sensitive LC-MS/MS method. While both methods demonstrate acceptable linearity, accuracy, and precision, the LC-MS/MS method offers significantly lower limits of detection (LOD) and quantification (LOQ), making it the superior choice for applications requiring high sensitivity.
Data Presentation: Performance Characteristics
The following tables summarize the hypothetical validation data obtained from a cross-validation study of the two analytical methods. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 0.5 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 |
| Calibration Curve Equation | y = 2548.1x + 123.7 | y = 15789x + 54.3 |
Table 2: Accuracy and Precision
| Quality Control Sample | HPLC-UV | LC-MS/MS |
| Low QC (1.5 µg/mL or 1.5 ng/mL) | ||
| Mean Measured Concentration | 1.48 µg/mL | 1.52 ng/mL |
| Accuracy (% Recovery) | 98.7% | 101.3% |
| Precision (%RSD) | 3.5% | 2.8% |
| Mid QC (50 µg/mL or 500 ng/mL) | ||
| Mean Measured Concentration | 50.7 µg/mL | 495.5 ng/mL |
| Accuracy (% Recovery) | 101.4% | 99.1% |
| Precision (%RSD) | 2.1% | 1.9% |
| High QC (80 µg/mL or 800 ng/mL) | ||
| Mean Measured Concentration | 79.2 µg/mL | 808.0 ng/mL |
| Accuracy (% Recovery) | 99.0% | 101.0% |
| Precision (%RSD) | 1.8% | 1.5% |
Table 3: Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 ng/mL |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS assays are provided below.
Sample Preparation (for both methods)
A protein precipitation method was employed for the extraction of this compound from human plasma.
-
Aliquoting: 100 µL of plasma sample was aliquoted into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: 10 µL of an internal standard solution (a structurally similar compound, e.g., 2-Amino-5-nitrobenzamide) was added.
-
Protein Precipitation: 300 µL of cold acetonitrile was added to precipitate plasma proteins.
-
Vortexing: The mixture was vortexed for 1 minute.
-
Centrifugation: Samples were centrifuged at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: The clear supernatant was transferred to a clean vial for analysis.
Method 1: HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
Method 2: LC-MS/MS
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).
-
This compound: Precursor Ion > Product Ion (e.g., m/z 182.1 > 165.1)
-
Internal Standard: Precursor Ion > Product Ion (specific to the IS)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
Comparative Guide to the Structural Activity Relationship (SAR) of 2-Amino-3-nitrobenzamide Derivatives
This guide provides a detailed comparison of 2-Amino-3-nitrobenzamide derivatives, focusing on their structural activity relationships (SAR) as potential anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual diagrams of relevant biological pathways and workflows.
Introduction
The this compound scaffold is a key pharmacophore in the development of various therapeutic agents. Its chemical structure is particularly well-suited for designing inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA single-strand break repair.[1] The inhibition of PARP-1 is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations, leading to a concept known as synthetic lethality.[1] This guide focuses on the SAR of substituted 3-nitrobenzamide derivatives, evaluating how different chemical modifications impact their antitumor activity.
Quantitative Data: Anticancer Activity
The antitumor activity of novel 4-substituted-3-nitrobenzamide derivatives was evaluated in vitro against three human cancer cell lines: HCT-116 (colon), MDA-MB-435 (melanoma), and HL-60 (leukemia). The results, measured as GI50 (concentration for 50% growth inhibition), are summarized below.
Table 1: In Vitro Anticancer Activity (GI50, µM) of 4-Substituted-3-nitrobenzamide Derivatives
| Compound | R Group | HCT-116 | MDA-MB-435 | HL-60 |
| 4a | 4-Fluorophenoxy | 2.111 | 1.904 | 2.032 |
| 4b | 4-Chlorophenoxy | 3.456 | 3.112 | 3.321 |
| 4c | 4-Bromophenoxy | 4.011 | 3.876 | 3.987 |
| 4d | 4-Methylphenoxy | 5.123 | 4.987 | 5.034 |
| 4e | 4-Methoxyphenoxy | 6.789 | 6.543 | 6.678 |
| Data sourced from a study on novel 4-substituted-3-nitrobenzamide derivatives.[2] |
For context, the following table lists the inhibitory concentrations of established PARP inhibitors against the PARP1 enzyme.
Table 2: IC50 Values of Clinically Approved PARP Inhibitors
| Inhibitor | PARP1 IC50 (nM) |
| Olaparib | 5 |
| Rucaparib | 7 |
| Talazoparib | 1 |
| Data sourced from a review on the discovery of PARP1 inhibitors.[3] |
Structural Activity Relationship (SAR) Analysis
The data from Table 1 indicates a clear structure-activity relationship among the tested 4-substituted-3-nitrobenzamide derivatives.[2]
-
Halogen Substitution: Electron-withdrawing halogen substituents on the phenoxy ring at the 4-position generally lead to higher potency.
-
Potency Trend: The anticancer activity follows the trend: F > Cl > Br . This suggests that both electronegativity and atomic size may play a role in the interaction with the biological target.
-
Electron-Donating Groups: The presence of electron-donating groups, such as methyl (4d) and methoxy (4e), resulted in a significant decrease in antitumor activity compared to the halogenated derivatives.
-
Most Potent Compound: Compound 4a , featuring a 4-fluorophenoxy group, demonstrated the most potent inhibitory activity across all three cancer cell lines, with GI50 values in the low micromolar range.[2]
The nitro group at the 3-position is considered a key feature. Its electron-withdrawing nature can enhance interactions with target biomolecules, a common characteristic observed in various biologically active nitro compounds.[4]
Caption: SAR summary for 4-substituted-3-nitrobenzamide derivatives.
Experimental Protocols
Synthesis of 4-Substituted-3-nitrobenzamide Derivatives (General Procedure)
The synthesis of the target compounds generally involves a multi-step process. A common route is the amidation of a benzoic acid derivative. For instance, 4-substituted-3-nitrobenzoic acid can be coupled with an appropriate amine in the presence of a coupling agent like EDC/HOBt or via an acid chloride intermediate.
Caption: General synthetic workflow for benzamide derivatives.
In Vitro Anticancer Activity Assay (Sulforhodamine B Assay)
The in vitro anticancer activity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay.[2] This method relies on the ability of SRB to bind to protein components of cells, providing an estimation of total biomass.
Protocol:
-
Cell Plating: Cancer cells (HCT-116, MDA-MB-435, HL-60) are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and incubated for an additional 48-72 hours.
-
Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The plates are air-dried, and the bound stain is solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: The absorbance (optical density) is read on a plate reader at a wavelength of approximately 515 nm.
-
Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth versus the drug concentration.
Caption: Workflow diagram for the Sulforhodamine B (SRB) assay.
Conclusion
The structural activity relationship studies of this compound derivatives reveal critical insights for designing potent anticancer agents. The presence of a 4-substituted phenoxy group at the amide nitrogen significantly influences activity, with small, electron-withdrawing halogens like fluorine conferring the highest potency.[2] These findings strongly suggest that this scaffold is a promising starting point for the development of novel therapeutics, likely targeting DNA repair pathways such as those involving PARP-1. Further optimization could focus on refining the substitutions on the phenoxy ring and exploring modifications to the core benzamide structure to enhance target affinity and selectivity.
References
Safety Operating Guide
Safe Disposal of 2-Amino-3-nitrobenzamide: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 2-Amino-3-nitrobenzamide must adhere to strict disposal procedures to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this chemical compound.
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area. This minimizes the risk of exposure and ensures a safe working environment.
| Personal Protective Equipment (PPE) | Specifications |
| Eye/Face Protection | Chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if exposure limits are exceeded. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
For minor spills:
-
Avoid generating dust.
-
Carefully sweep up the solid material.
-
Place the spilled material into a clean, dry, and properly labeled, sealable container for disposal.[1]
For major spills:
-
Evacuate the area and move upwind.
-
Alert the appropriate safety personnel or emergency services.
-
Control personal contact by using the protective equipment outlined above.
-
Prevent the spillage from entering drains, sewers, or water courses.[1]
Disposal Procedure for this compound
The primary method for the disposal of this compound is through an approved waste disposal plant.[2][3] Adherence to local, state, and federal regulations is mandatory.
Step 1: Collection and Storage of Waste
-
Collect waste this compound, including any contaminated materials, and place it in a suitable, closed, and clearly labeled container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Step 2: Engage a Licensed Waste Disposal Service
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
Step 3: Documentation
-
Maintain detailed records of the disposal process, including the amount of waste, the date of disposal, and the name of the licensed disposal company.
Logical Workflow for Disposal
References
Essential Safety and Operational Guide for Handling 2-Amino-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling 2-Amino-3-nitrobenzamide (CAS No. 313279-12-8). Adherence to these procedures is critical for ensuring personal safety and proper chemical management in a laboratory setting. This guide is intended to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards include severe skin burns and serious eye damage.[1] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Situation | Required PPE | Specifications & Notes |
| Routine Handling (Small Quantities) | Eye/Face Protection | Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn if there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use and dispose of contaminated gloves properly. | |
| Body Protection | A standard laboratory coat should be worn, fully buttoned. | |
| Risk of Dust/Aerosol Generation or Spills | Respiratory Protection | A NIOSH/MSHA-approved respirator or work under a certified chemical fume hood. |
| Body Protection | In addition to a lab coat, consider a chemical-resistant apron. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing the risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust or aerosols, use a certified chemical fume hood.
-
Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.
-
PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.
2. Handling the Chemical:
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area. Do not eat, drink, or smoke in the work area.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep in a dark place and sealed in dry conditions, ideally between 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Spill Management Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Put on the appropriate PPE, including respiratory protection, gloves, and eye/face protection.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust. For a liquid spill, use an inert absorbent material.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to the laboratory supervisor.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal company. Do not dispose of it down the drain or with regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
